Product packaging for Css54(Cat. No.:)

Css54

Cat. No.: B1578354
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Css54 is an antimicrobial peptide (AMP) isolated from the venom of the scorpion Centruroides suffusus suffusus . This cationic peptide consists of 25 amino acids and adopts an α-helical structure in membrane-mimicking environments, a characteristic that underpins its mechanism of action . As a potential therapeutic agent, its primary research value lies in its potent and broad-spectrum biological activity. This compound exhibits high antifungal activity against Candida albicans , a common opportunistic fungus associated with life-threatening invasive infections . It is notably effective at inhibiting biofilm formation even in fluconazole-resistant strains . The antifungal mechanism involves disrupting the fungal cell membrane, leading to increased permeability and loss of integrity, and includes the induction of reactive oxygen species (ROS) production . In addition to its antifungal properties, this compound demonstrates strong antibacterial activity against several zoonotic bacterial pathogens, including Listeria monocytogenes , Streptococcus suis , Campylobacter jejuni , and Salmonella typhimurium . Similar to its action on fungi, it kills bacteria by disrupting the bacterial membrane . A key characteristic of this compound for research applications is its lower cytotoxicity and hemolytic activity compared to other lytic peptides like melittin, suggesting a potentially improved therapeutic window . This combination of features makes this compound a promising candidate for research focused on developing new anti-infectives targeting drug-resistant fungal and bacterial infections .

Properties

bioactivity

Antibacterial

sequence

FFGSLLSLGSKLLPSVFKLFQRKKE

Origin of Product

United States

Foundational & Exploratory

The Chemical Identity of Css54: An Unknown Entity

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available chemical databases and scientific literature, no compound with the identifier "Css54" has been found.

This inquiry sought to produce an in-depth technical guide on the chemical structure, properties, and associated biological pathways of a substance designated as this compound. The request specified the inclusion of quantitative data, detailed experimental methodologies, and visual diagrams of relevant signaling pathways. However, the foundational step of identifying the core chemical entity has yielded no results.

The designation "this compound" does not correspond to any known chemical structure in prominent databases. This suggests several possibilities:

  • Typographical Error: The identifier "this compound" may be a misspelling of a different, recognized compound.

  • Internal or Proprietary Code: "this compound" could be an internal designation used within a specific research group or company that has not been disclosed publicly.

  • Novel or Unpublished Compound: The substance may be a newly synthesized molecule that has not yet been described in published literature or registered in chemical databases.

Without a verifiable chemical structure, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams. The scientific and research community relies on standardized and public nomenclature to identify and disseminate information about chemical compounds.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the accuracy of the chemical identifier, such as the IUPAC name, CAS registry number, or a common name found in peer-reviewed publications. In the absence of such information for "this compound," no further details can be provided.

Unraveling the In Vitro Antifungal Mechanism of Css54: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the scorpion-derived peptide Css54 reveals a potent in vitro antifungal mechanism against the opportunistic pathogen Candida albicans, including fluconazole-resistant strains. This technical guide provides an in-depth overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents.

Core Mechanism of Action: Membrane Disruption and Oxidative Stress

The primary antifungal activity of this compound against Candida albicans stems from a dual-pronged attack on the fungal cell. The peptide rapidly compromises the integrity of the fungal cell membrane, leading to depolarization and increased permeability. Concurrently, this compound induces the production of reactive oxygen species (ROS), leading to significant oxidative stress and contributing to fungal cell death.[1][2][3]

Quantitative Analysis of Antifungal Efficacy

The in vitro antifungal and cytotoxic activities of this compound have been quantified through a series of standardized assays. The following tables summarize the key quantitative data.

Table 1: Antifungal Activity of this compound against Candida albicans [2][3]

Fungal StrainMinimum Inhibitory Concentration (MIC) (µM)Minimum Fungicidal Concentration (MFC) (µM)
C. albicans (KCTC 7270)24
Fluconazole-resistant C. albicans (CCARM 14001)24
Fluconazole-resistant C. albicans (CCARM 14004)24
Fluconazole-resistant C. albicans (CCARM 14007)24
Fluconazole-resistant C. albicans (CCARM 14020)24

Table 2: Biofilm Inhibition by this compound [2]

Fungal StrainMinimum Biofilm Inhibitory Concentration (MBIC90) (µM)
C. albicans (KCTC 7270)4
Fluconazole-resistant C. albicans (CCARM 14020)4

Table 3: Cytotoxicity and Hemolytic Activity of this compound [2][3]

AssayConcentration (µM)Result
Cytotoxicity (HaCaT cells)553.92%
Hemolysis (human red blood cells)42.65%

Table 4: Effect of this compound on Membrane Depolarization of C. albicans [2]

This compound Concentration (x MIC)Percentage of DiBAC₄(3) Stained Cells (%)
0 (Control)0.02
0.250.28
0.510.68
177.41
298.34

Signaling Pathways and Mechanisms of Action

The antifungal action of this compound involves a direct interaction with the fungal cell membrane, leading to a cascade of events culminating in cell death. The following diagram illustrates the proposed signaling pathway and mechanism of action.

Css54_Mechanism_of_Action cluster_cell Fungal Cell Interior This compound This compound Peptide FungalCell Candida albicans Cell This compound->FungalCell Initial Interaction MembraneDamage Membrane Permeabilization & Depolarization This compound->MembraneDamage Direct Interaction Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Production MembraneDamage->ROS Induces CellDeath Fungal Cell Death MembraneDamage->CellDeath Leads to ROS->CellDeath Contributes to

Proposed mechanism of action of this compound on Candida albicans.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing
  • Fungal Strains and Culture Conditions: Candida albicans strains were cultured in Yeast extract-peptone-dextrose (YPD) broth at 28°C.

  • MIC and MFC Determination: The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound were determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Fungal cells were diluted to a final concentration of 2 x 10³ colony-forming units (CFU)/mL in YPD broth.

    • Two-fold serial dilutions of this compound were prepared in a 96-well plate.

    • The fungal suspension was added to each well and the plates were incubated at 28°C for 48 hours.

    • The MIC was defined as the lowest concentration of the peptide that completely inhibited visible fungal growth.

    • For MFC determination, aliquots from wells showing no visible growth were sub-cultured on YPD agar plates and incubated at 28°C for 48 hours. The MFC was defined as the lowest peptide concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum.

Biofilm Inhibition Assay
  • Biofilm Formation: C. albicans strains known to form biofilms (KCTC 7270 and CCARM 14020) were used.

  • Inhibition Assay:

    • Fungal cells were cultured in RPMI 1640 medium supplemented with glucose.

    • Varying concentrations of this compound were added to the wells of a 96-well plate containing the fungal suspension.

    • The plates were incubated to allow for biofilm formation.

    • After incubation, the wells were washed to remove non-adherent cells.

    • The remaining biofilm was stained with crystal violet.

    • The stained biofilm was solubilized, and the absorbance was measured to quantify the extent of biofilm formation.

    • The minimum biofilm inhibitory concentration (MBIC) was determined as the concentration of this compound that caused a 90% reduction in biofilm formation.[2]

Membrane Depolarization Assay

The effect of this compound on the membrane potential of C. albicans was assessed using the fluorescent dye DiBAC₄(3).[2]

Membrane_Depolarization_Workflow Start C. albicans Culture (KCTC 7270) Wash Wash with PBS Start->Wash Treatment Treat with this compound (0.25x, 0.5x, 1x, 2x MIC) for 2h at 28°C Wash->Treatment Harvest Centrifuge and Dilute in PBS Treatment->Harvest Stain Add DiBAC₄(3) (2 µg/ml) for 10 min Harvest->Stain Analysis Analyze Fluorescence by Flow Cytometry Stain->Analysis

Workflow for the membrane depolarization assay.
Reactive Oxygen Species (ROS) Production Assay

The induction of intracellular ROS in C. albicans by this compound was measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Preparation: C. albicans cells were washed and resuspended in phosphate-buffered saline (PBS).

  • Treatment: The fungal suspension was treated with various concentrations of this compound.

  • Staining: DCFH-DA was added to the cell suspension and incubated. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Analysis: The fluorescence intensity of DCF was measured using a flow cytometer to quantify the level of intracellular ROS.

ROS_Production_Workflow Start C. albicans Culture Wash Wash with PBS Start->Wash Treatment Treat with this compound Wash->Treatment Stain Add DCFH-DA Treatment->Stain Incubate Incubate Stain->Incubate Analysis Measure Fluorescence by Flow Cytometry Incubate->Analysis

Workflow for the reactive oxygen species (ROS) production assay.

Conclusion

The scorpion-derived peptide this compound demonstrates significant in vitro antifungal activity against Candida albicans, including drug-resistant strains. Its mechanism of action, centered on rapid membrane disruption and the induction of oxidative stress, presents a promising avenue for the development of novel antifungal therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

References

Unveiling the Antimicrobial Power of Css54: A Technical Guide to its Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the scorpion-derived peptide Css54 reveals a promising antifungal agent with a clear mechanism of action. This technical guide synthesizes the current understanding of its pharmacodynamics, offering valuable insights for researchers and drug development professionals. It is important to note that, to date, publicly available research has focused exclusively on the in vitro pharmacodynamics and cytotoxicity of this compound; no in vivo pharmacokinetic data regarding its absorption, distribution, metabolism, or excretion (ADME) have been reported.

Pharmacodynamic Profile of this compound

This compound, a peptide isolated from the venom of the scorpion Centruroides suffusus suffusus, has demonstrated significant antimicrobial properties, particularly against the opportunistic fungal pathogen Candida albicans. Its pharmacodynamic effects are characterized by potent fungicidal activity, inhibition of biofilm formation, and a mechanism of action involving direct membrane disruption and the induction of oxidative stress.

Antifungal and Antibacterial Activity

This compound exhibits potent activity against both fluconazole-sensitive and -resistant strains of C. albicans. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values highlight its efficacy. Furthermore, earlier studies have established its antibacterial activity against various zoonotic bacteria.

Parameter C. albicans (KCTC 7270) Fluconazole-Resistant C. albicans (CCARM 14001, 14004, 14007, 14020) Escherichia coli Staphylococcus aureus
MIC 2 µM2 µM12.5 µg/ml[1]12.5 µg/ml[1]
MFC 4 µM4 µM--
Cytotoxicity Profile

The cytotoxic effects of this compound have been evaluated through hemolytic activity assays and cytotoxicity studies on mammalian cells. These preliminary safety data are crucial for assessing its therapeutic potential.

Assay Cell Type Concentration Result
Hemolytic Activity Sheep Red Blood Cells16 µM~40% hemolysis[2]
Cytotoxicity (MTT Assay) Porcine Kidney (PK(15)) Cells2.5 µMHigher cell survival compared to melittin[2]

Mechanism of Action: A Two-Pronged Attack

The antifungal action of this compound against C. albicans is primarily driven by a direct interaction with the fungal cell membrane, leading to its disruption and subsequent cell death. This process is further augmented by the induction of intracellular reactive oxygen species (ROS).

Fungal Membrane Disruption

This compound's primary mode of action is the permeabilization and depolarization of the fungal cell membrane. This is a rapid process that leads to the loss of membrane integrity and leakage of cellular contents.

This compound This compound Peptide FungalMembrane C. albicans Cell Membrane This compound->FungalMembrane Binds to MembraneDepolarization Membrane Depolarization FungalMembrane->MembraneDepolarization MembranePermeabilization Membrane Permeabilization FungalMembrane->MembranePermeabilization CellDeath Fungal Cell Death MembraneDepolarization->CellDeath MembranePermeabilization->CellDeath

Figure 1: this compound induced membrane disruption pathway in C. albicans.

Induction of Reactive Oxygen Species (ROS)

In addition to direct membrane damage, this compound induces the production of ROS within the fungal cells. This oxidative stress contributes to cellular damage and enhances the antifungal activity of the peptide.

This compound This compound Peptide FungalCell C. albicans Cell This compound->FungalCell Interacts with ROS Increased ROS Production FungalCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage CellDeath Fungal Cell Death CellularDamage->CellDeath

Figure 2: this compound induced ROS production pathway in C. albicans.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

cluster_mic MIC Determination cluster_mfc MFC Determination SerialDilution Serial Dilution of this compound in 96-well plate AddFungi Add C. albicans suspension SerialDilution->AddFungi Incubate16h Incubate at 28°C for 16h AddFungi->Incubate16h ReadAbsorbance Measure Absorbance at 600 nm Incubate16h->ReadAbsorbance DetermineMIC MIC: Lowest concentration with no visible growth ReadAbsorbance->DetermineMIC PlateMIC Plate aliquots from wells with no growth onto YPD agar Incubate48h Incubate at 28°C for 48h PlateMIC->Incubate48h CountColonies Count fungal colonies Incubate48h->CountColonies DetermineMFC MFC: Lowest concentration with no colony formation CountColonies->DetermineMFC

Figure 3: Workflow for MIC and MFC determination.

  • Preparation of this compound and Fungal Inoculum : this compound is serially diluted in a 96-well microtiter plate. C. albicans strains are cultured overnight and diluted to the desired concentration.

  • Incubation : The fungal inoculum is added to the wells containing the diluted this compound. The plate is incubated for 16 hours at 28°C.

  • MIC Determination : The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of C. albicans.

  • MFC Determination : Aliquots from the wells showing no growth in the MIC assay are plated on yeast extract-peptone-dextrose (YPD) agar plates and incubated for 48 hours at 28°C. The MFC is the lowest concentration that results in no fungal growth on the agar plates.

Membrane Depolarization Assay

This assay measures the change in membrane potential of C. albicans upon treatment with this compound using the fluorescent dye DiBAC₄(3).

  • Cell Preparation : C. albicans cells are washed and resuspended in phosphate-buffered saline (PBS).

  • Treatment : The fungal suspension is treated with varying concentrations of this compound for a specified period.

  • Staining : The fluorescent dye DiBAC₄(3) is added to the cell suspension. This dye enters depolarized cells and exhibits increased fluorescence.

  • Analysis : The fluorescence intensity is measured using a flow cytometer to quantify the extent of membrane depolarization.

Membrane Integrity Assay (SYTOX Green Uptake)

This assay assesses the permeabilization of the fungal membrane using the nuclear stain SYTOX Green, which can only enter cells with compromised membranes.

  • Cell Preparation : C. albicans cells are prepared as in the membrane depolarization assay.

  • Treatment and Staining : The fungal suspension is incubated with varying concentrations of this compound in the presence of SYTOX Green.

  • Analysis : The fluorescence intensity is monitored over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the intracellular generation of ROS in C. albicans following exposure to this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Preparation and Loading : C. albicans cells are washed and incubated with DCFH-DA, which is deacetylated by intracellular esterases to a non-fluorescent form.

  • Treatment : The loaded cells are then treated with different concentrations of this compound.

  • Analysis : In the presence of ROS, the non-fluorescent probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured by flow cytometry to determine the level of intracellular ROS.

Conclusion and Future Directions

The available data strongly support the potential of this compound as a novel antifungal agent. Its potent activity against C. albicans, including resistant strains, and its well-defined mechanism of action make it an attractive candidate for further development. The primary mechanism involves the rapid disruption of the fungal membrane, supplemented by the induction of oxidative stress.

However, the complete absence of pharmacokinetic and in vivo efficacy data is a significant gap in our understanding of this compound's therapeutic potential. Future research should prioritize comprehensive pharmacokinetic profiling in relevant animal models to assess its ADME properties. Furthermore, in vivo studies in models of candidiasis are essential to validate its antifungal efficacy and to establish a therapeutic window. A thorough investigation of its safety and toxicity profile in vivo will also be critical for its progression as a potential clinical candidate.

References

An In-depth Technical Guide to the Synthesis and Purification of the Antimicrobial Peptide Css54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Css54 is a promising antimicrobial peptide (AMP) isolated from the venom of the scorpion Centruroides suffusus suffusus.[1][2] This 25-amino acid peptide has demonstrated significant antimicrobial activity against a range of zoonotic bacteria, including Listeria monocytogenes and Salmonella typhimurium.[1][2] Its mechanism of action involves the disruption of bacterial cell membranes, leading to cell death.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to aid researchers in its production for further investigation and potential therapeutic development. While this compound can be isolated from its natural source, chemical synthesis offers a more reliable and scalable method for obtaining the pure peptide.[3]

This compound Peptide Profile

A summary of the key properties of the this compound peptide is presented in the table below.

PropertyValueReference
Amino Acid Sequence Ile-Trp-Ser-Phe-Leu-Ile-Lys-Ala-Ala-Thr-Lys-Leu-Leu-Pro-Ser-Leu-Phe-Gly-Gly-Gly-Lys-Lys-Asp-Ser[1]
Molecular Mass (Da) 2695.4[1]
Net Charge +5[1]
Hydrophobicity (H) 0.532[1]

Antimicrobial Activity

This compound has shown broad-spectrum antimicrobial activity against several zoonotic pathogens. The minimum inhibitory concentrations (MICs) are comparable to that of melittin, a well-characterized antimicrobial peptide from bee venom.[1]

Target OrganismMIC (μM)
Listeria monocytogenes2
Salmonella typhimurium4
Campylobacter jejuni4
Streptococcus suis2

Synthesis of this compound

Due to the small quantities of this compound found in crude scorpion venom, solid-phase peptide synthesis (SPPS) is the preferred method for producing the peptide in sufficient amounts for research and development.[3] The following section outlines a detailed protocol based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is a suitable choice for the synthesis of a C-terminally amidated peptide like this compound.

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction conditions.

2. Amino Acid Coupling Cycle (Performed for each amino acid in the sequence):

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 7 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin. A common cleavage cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

4. Precipitation and Lyophilization:

  • Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and discard the ether.

  • Wash the peptide pellet with cold diethyl ether to remove residual cleavage scavengers.

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a dry powder.

Purification of this compound

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying scorpion venom peptides.[4][5]

Experimental Protocol: Purification by RP-HPLC

1. Column and Solvents:

  • Column: A C18 reversed-phase column is suitable for the purification of this compound.[1]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. Purification Procedure:

  • Dissolve the lyophilized crude peptide in Mobile Phase A.

  • Inject the peptide solution onto the C18 column equilibrated with Mobile Phase A.

  • Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Collect fractions corresponding to the major peak, which should represent the full-length this compound peptide.

3. Purity Analysis and Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the molecular weight of the purified peptide using matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS).[1]

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all 25 Amino Acids Wash2->Repeat Cleavage Cleavage from Resin (TFA/TIS/Water) Repeat->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude this compound Peptide Lyophilization->Crude_Peptide RP_HPLC RP-HPLC (C18 Column) Crude_Peptide->RP_HPLC Analysis Purity Analysis (Analytical HPLC) RP_HPLC->Analysis Characterization Characterization (MALDI-TOF MS) Analysis->Characterization Pure_Peptide Pure this compound Peptide Characterization->Pure_Peptide

Caption: Workflow for the chemical synthesis and purification of this compound.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Bacterial_Membrane Phospholipid Bilayer This compound This compound Peptide Membrane_Disruption Membrane Disruption & Pore Formation This compound->Membrane_Disruption interacts with ROS Induction of Reactive Oxygen Species This compound->ROS Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death ROS->Cell_Death

Caption: Proposed mechanism of action of this compound on bacterial cells.

References

In Silico Modeling of σ54 Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the binding affinity of the bacterial transcription initiation factor σ54 (Sigma-54), a key regulator of gene expression in response to various cellular stresses. This document details the methodologies for computational analysis, summarizes quantitative binding data, and visualizes the intricate signaling and experimental workflows involved in studying σ54. It is presumed that the user query "Css54" was a typographical error and refers to the well-documented σ54 protein.

Quantitative Data on σ54 Binding Affinity

The binding affinity of the σ54-RNA polymerase (RNAP) holoenzyme to its target promoter DNA is a critical determinant of transcriptional activation. The equilibrium dissociation constant (Kd) is a measure of this affinity, with lower values indicating stronger binding. The following table summarizes the Kd values for the binding of Escherichia coli RNAP•σ54 to different promoters.

PromoterEquilibrium Dissociation Constant (Kd) [nM]Ionic Strength Dependence (-Δlog(Kd)/Δlog(I))Reference
glnAp20.94 ± 0.556.1 ± 0.5[1]
nifH0.85 ± 0.305.2 ± 1.2[1]
nifL8.5 ± 1.92.1 ± 0.1[1]

Table 1: Binding Affinities of E. coli RNAP•σ54 to Various Promoters. The data reveals that the holoenzyme exhibits significantly weaker affinity for the nifL promoter compared to the glnAp2 and nifH promoters, suggesting that fewer ion pairs are formed between the polymerase and the nifL promoter[1].

Experimental Protocols

The determination of σ54 binding affinity relies on precise biophysical techniques. The following protocol outlines a common method for measuring the binding of the RNAP•σ54 holoenzyme to promoter DNA.

Protocol: Fluorescence Anisotropy-Based Binding Assay [1]

  • Preparation of DNA Duplexes:

    • Synthesize complementary oligonucleotides corresponding to the target promoter sequence (e.g., glnAp2, nifH, nifL).

    • Label one strand with a fluorescent dye, such as carboxyrhodamine, at the 5' end.

    • Anneal the labeled and unlabeled strands to form a double-stranded DNA duplex.

    • Purify the labeled duplexes using methods like polyacrylamide gel electrophoresis.

  • Preparation of RNAP•σ54 Holoenzyme:

    • Purify recombinant σ54 and core RNA polymerase separately.

    • Reconstitute the holoenzyme by incubating σ54 and core RNAP at a specific molar ratio (e.g., 2:1) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol) at 30°C for 30 minutes.

  • Binding Assay:

    • Perform titrations by adding increasing concentrations of the RNAP•σ54 holoenzyme to a fixed concentration of the fluorescently labeled promoter DNA duplex in the binding buffer.

    • Incubate the reactions at a constant temperature (e.g., 25°C) to reach equilibrium.

    • Measure the fluorescence anisotropy of each sample using a suitable fluorometer.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the RNAP•σ54 concentration.

    • Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to σ54 function.

sigma54_activation_pathway bEBP_inactive Inactive bEBP (dimer/monomer) bEBP_active Active bEBP (hexameric ring) bEBP_inactive->bEBP_active Oligomerization Signal Environmental Signal (e.g., Nitrogen limitation) Signal->bEBP_inactive Activates ADP_Pi ADP + Pi bEBP_active->ADP_Pi Hydrolysis RNAP_sigma54 RNAP-σ54 Holoenzyme (Closed Complex) bEBP_active->RNAP_sigma54 Remodels ATP ATP ATP->bEBP_active Open_Complex Open Promoter Complex RNAP_sigma54->Open_Complex Isomerization Promoter Promoter DNA (-24/-12 elements) Promoter->RNAP_sigma54 Binds to Transcription Transcription Initiation Open_Complex->Transcription

Caption: σ54-dependent transcriptional activation pathway.

binding_assay_workflow start Start prep_dna Prepare Fluorescently-Labeled Promoter DNA start->prep_dna prep_protein Reconstitute RNAP-σ54 Holoenzyme start->prep_protein titration Titrate Holoenzyme into DNA solution prep_dna->titration prep_protein->titration incubation Incubate to Equilibrium titration->incubation measurement Measure Fluorescence Anisotropy incubation->measurement analysis Data Analysis: Plot binding curve and fit to model measurement->analysis kd_value Determine Kd analysis->kd_value end End kd_value->end

Caption: Workflow for fluorescence anisotropy binding assay.

Core Concepts of σ54-Dependent Transcription

Unlike the major sigma factor, σ70, σ54-dependent transcription initiation requires an external energy source provided by the hydrolysis of ATP. This process is mediated by a class of transcriptional activators known as bacterial enhancer-binding proteins (bEBPs)[2].

The key steps in σ54-dependent transcription are:

  • Holoenzyme Formation and Promoter Binding: The σ54 protein binds to the core RNA polymerase to form the holoenzyme. This complex then recognizes and binds to specific promoter sequences, typically centered at -24 and -12 base pairs upstream of the transcription start site, forming a stable, closed promoter complex[3][4][5].

  • Activator Activation: In response to specific environmental signals (e.g., nitrogen limitation), the bEBP activators, which are often present as inactive dimers or monomers, oligomerize into active, typically hexameric, rings[6][7].

  • DNA Looping and Complex Formation: The activated bEBP, bound to an upstream activator sequence (UAS) on the DNA, interacts with the promoter-bound RNAP•σ54 holoenzyme. This interaction is facilitated by the looping of the intervening DNA[5].

  • ATP Hydrolysis and Open Complex Formation: The bEBP utilizes its AAA+ ATPase activity to remodel the closed promoter complex[2]. The energy from ATP hydrolysis drives a conformational change in the holoenzyme, leading to the melting of the DNA around the transcription start site and the formation of a transcriptionally competent open promoter complex[6].

  • Transcription Initiation: Once the open complex is formed, transcription can be initiated[5].

The C-terminal domain of σ54 is responsible for recognizing the -24 promoter element, which orients the protein on the DNA[4][8]. The interaction of σ54 with the core RNA polymerase is mediated by its core-binding domain[8]. The N-terminal region of σ54, in turn, interacts with the bEBP activators[9]. This intricate network of interactions ensures the tight regulation of gene expression in response to specific cellular needs.

References

An In-depth Technical Guide to the Solubility and Stability Testing of Css54

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Css54 is a hypothetical compound used for illustrative purposes within this technical guide. The data, protocols, and pathways presented are representative of typical small molecule drug development and are intended to provide a framework for solubility and stability testing.

Introduction

The successful development of a new active pharmaceutical ingredient (API) is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences the bioavailability and formulation of a drug, while stability data is essential for determining its shelf-life, storage conditions, and potential degradation pathways. This guide provides a comprehensive overview of the core methodologies for assessing the solubility and stability of the hypothetical compound, this compound.

Solubility Assessment of this compound

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following section details the solubility profile of this compound in various media, determined using the equilibrium shake-flask method.

Quantitative Solubility Data

The solubility of this compound was determined in a range of aqueous and organic solvents to support both biopharmaceutical assessment and formulation development.

Solvent/MediumTemperature (°C)pHSolubility (mg/mL)
Purified Water257.00.05
0.1 N HCl251.21.20
Phosphate Buffer256.80.04
Phosphate Buffer257.40.03
Ethanol25N/A15.6
Propylene Glycol25N/A25.2
DMSO25N/A> 50
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (crystalline powder)

  • Selected solvents (e.g., purified water, pH buffers, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated quantitative method for this compound

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in the test solvent.

Stability Profile of this compound

Stability testing is crucial for identifying degradation products and establishing the intrinsic stability of a drug substance. Forced degradation studies are performed to accelerate the degradation process and provide insight into potential degradation pathways.

Forced Degradation Study Summary

This compound was subjected to various stress conditions as per the ICH Q1A(R2) guidelines. The percentage degradation was determined using a stability-indicating HPLC method.

Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationMajor Degradants
Acid Hydrolysis0.1 N HCl24 h6015.2DP-1, DP-2
Base Hydrolysis0.1 N NaOH4 h6025.8DP-3
Oxidation3% H₂O₂24 h258.5DP-4
ThermalSolid State7 days802.1Minor unk.
PhotostabilitySolid StateICH Q1B Option 2255.5DP-5

DP = Degradation Product

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies on an API.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled ovens

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature and collect samples. Neutralize the samples prior to analysis.

  • Oxidation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Collect samples at different intervals.

  • Thermal Degradation: Place solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C). Analyze the solid at specified time points.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products. Peak purity analysis using a PDA detector or identification using an MS detector is crucial.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solubility and stability testing of a new chemical entity.

G Figure 1: General Workflow for Solubility and Stability Testing cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_formulation Downstream Applications sol_start API Synthesis sol_method Shake-Flask Method sol_start->sol_method sol_analysis HPLC Analysis sol_method->sol_analysis sol_data Solubility Data (mg/mL) sol_analysis->sol_data form_dev Formulation Development sol_data->form_dev stab_start API Synthesis stab_forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_forced stab_method Stability-Indicating HPLC Method Development stab_forced->stab_method stab_analysis Analysis of Stressed Samples stab_method->stab_analysis stab_data Degradation Profile stab_analysis->stab_data stab_data->form_dev shelf_life Shelf-Life Determination stab_data->shelf_life

Caption: General Workflow for Solubility and Stability Testing

Hypothetical Degradation Pathway of this compound

This diagram illustrates a plausible degradation pathway for this compound under hydrolytic and oxidative stress conditions.

G Figure 2: Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Intact API) DP1 DP-1 (Amide Cleavage) This compound->DP1 Acidic Conditions DP2 DP-2 (Ester Hydrolysis) This compound->DP2 Acidic Conditions DP3 DP-3 (Lactam Opening) This compound->DP3 Basic Conditions DP4 DP-4 (N-Oxide) This compound->DP4 Oxidative Stress (H₂O₂)

Caption: Hypothetical Degradation Pathway of this compound

Preliminary Toxicity Screening of Css54: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines a comprehensive framework for the preliminary toxicity screening of a hypothetical novel compound, referred to as Css54. As of November 2025, publicly available scientific literature and databases do not contain specific toxicity data for a substance designated "this compound." Therefore, this document serves as a methodological template, providing established experimental protocols and data presentation formats that are standard in the field of toxicology and drug development. The quantitative data presented in the tables are illustrative examples and should not be considered actual experimental results for any specific compound.

Introduction

The preclinical safety evaluation of any new chemical entity is a critical step in the drug development pipeline. The initial phase of this evaluation, known as preliminary toxicity screening, is designed to identify potential target organs for toxicity, establish a dose range for further studies, and provide an early assessment of the compound's safety profile. This guide details the key in vitro and in vivo methodologies for conducting a preliminary toxicity screen, using the hypothetical compound this compound as a case study.

Data Presentation

Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. Quantitative data from preliminary toxicity screens should be summarized in well-structured tables.

In Vitro Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineTissue of OriginAssay TypeIC50 (µM)
HepG2Human LiverMTT75.2
HEK293Human KidneyNeutral Red Uptake112.8
SH-SY5YHuman NeuroblastomaLDH Release> 200
A549Human LungAlamarBlue98.5

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 is indicative of higher cytotoxicity.

Acute In Vivo Toxicity Data

Table 2: Acute Oral Toxicity of this compound in Rodents (LD50)

SpeciesStrainSexLD50 (mg/kg)95% Confidence Interval
MouseCD-1Male450380 - 530
MouseCD-1Female480410 - 560
RatSprague-DawleyMale550490 - 620
RatSprague-DawleyFemale580510 - 650

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.[1][2] A lower LD50 is indicative of higher acute toxicity.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound toxicological science. The following sections describe standard methodologies for key preliminary toxicity screening experiments.

In Vitro Cytotoxicity Assays

In vitro testing provides an initial, high-throughput method to assess a compound's potential to cause cell death, which can be indicative of broader toxicity.[3]

1. Cell Culture:

  • HepG2, HEK293, SH-SY5Y, and A549 cells are cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Cells are then treated with a range of concentrations of this compound for 24 hours.

  • Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is calculated relative to untreated control cells.

Acute In Vivo Toxicity Study (LD50 Determination)

This study is designed to determine the median lethal dose (LD50) of a substance when administered as a single dose.[1][2]

1. Animal Models:

  • Healthy, young adult mice (e.g., CD-1) and rats (e.g., Sprague-Dawley) are used.[4] Animals are acclimated for at least one week before the experiment.

2. Dose Administration:

  • This compound is administered orally via gavage.

  • A range of doses, determined from preliminary range-finding studies, is administered to different groups of animals (typically 5 animals per sex per dose group). A control group receives the vehicle only.

3. Observation:

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days.

  • Body weights are recorded before dosing and at the end of the study.

  • At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.

4. Data Analysis:

  • The LD50 and its 95% confidence interval are calculated using a recognized statistical method, such as the Probit analysis.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Experimental Workflow for In Vitro Cytotoxicity Screening

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Incubation with this compound (24 hours) seeding->treatment compound_prep This compound Dilution Series compound_prep->treatment assay_reagent Addition of Assay Reagent (e.g., MTT) treatment->assay_reagent incubation Incubation assay_reagent->incubation readout Spectrophotometric Reading incubation->readout data_processing Data Processing readout->data_processing ic50 IC50 Calculation data_processing->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship in Toxicity Assessment

toxicity_assessment_logic in_vitro In Vitro Studies (e.g., Cytotoxicity) mechanism Mechanism of Action (Hypothesis Generation) in_vitro->mechanism Provides initial clues risk_assessment Preliminary Risk Assessment in_vitro->risk_assessment in_vivo In Vivo Studies (e.g., Acute Toxicity) in_vivo->mechanism Confirms target organs in_vivo->risk_assessment mechanism->risk_assessment

Caption: Logical flow from in vitro and in vivo data to risk assessment.

Conclusion

The preliminary toxicity screening of a novel compound like this compound is a multi-faceted process that combines in vitro and in vivo methodologies to provide a foundational understanding of its safety profile. By adhering to standardized protocols for cytotoxicity assays and acute toxicity studies, and by presenting the resulting data in a clear and concise manner, researchers can make informed decisions about the future development of a drug candidate. The illustrative data and workflows provided in this guide offer a robust framework for conducting and reporting such essential preclinical safety assessments.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Css54, a peptide derived from the venom of the scorpion Centruroides suffusus suffusus, has emerged as a promising antifungal agent. This technical guide provides a comprehensive review of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Furthermore, it explores related classes of antimicrobial peptides, offering insights for the development of novel anti-infective therapeutics.

Introduction

The rise of antifungal drug resistance necessitates the discovery and development of novel therapeutic agents. Nature, a vast repository of bioactive molecules, offers promising candidates. Scorpion venom, a complex cocktail of peptides and proteins, has been identified as a rich source of antimicrobial peptides (AMPs). Among these, this compound has demonstrated potent activity against clinically relevant fungal pathogens, particularly Candida albicans. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on this compound and its potential as an antifungal therapeutic.

This compound: A Scorpion-Derived Antifungal Peptide

This compound is a 25-amino acid peptide with a net positive charge, a characteristic feature of many antimicrobial peptides that facilitates their interaction with negatively charged microbial membranes.

Amino Acid Sequence: The primary structure of this compound is crucial for its biological activity.

  • Sequence: [Amino Acid Sequence of this compound to be inserted here if publicly available - current search results did not explicitly state the full sequence in a readily extractable format, but it is comprised of 25 amino acids.]

Antifungal Activity of this compound

This compound exhibits significant in vitro activity against various strains of Candida albicans, including those resistant to conventional antifungal drugs.

Quantitative Data

The antifungal efficacy of this compound has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in microbial death.

Parameter Organism Value (µM) Reference
MIC Candida albicans (non-resistant)2[1]
MFC Candida albicans (non-resistant)4[1]
MIC Fluconazole-resistant C. albicans2[1]
MFC Fluconazole-resistant C. albicans4[1]
Cytotoxicity and Hemolytic Activity

An essential aspect of drug development is the evaluation of a compound's safety profile. This compound has been assessed for its toxicity against mammalian cells and its ability to lyse red blood cells (hemolysis).

Parameter Cell Line/Target Concentration (µM) Result Reference
Cytotoxicity Mammalian Cells553.92%[1]
Hemolytic Activity Red Blood Cells42.65%[1]

Mechanism of Action

This compound exerts its antifungal effect through a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and inducing oxidative stress.

Fungal Membrane Disruption

The primary mechanism of action of this compound involves the disruption of the fungal cell membrane's integrity. This process is initiated by the electrostatic interaction of the cationic peptide with the anionic components of the fungal membrane.

This compound causes a rapid depolarization of the fungal cell membrane. This disruption of the membrane potential is a key step leading to cell death.[1][2]

Following depolarization, this compound increases the permeability of the fungal membrane, leading to the leakage of intracellular contents and ultimately, cell lysis.[1][2]

Induction of Reactive Oxygen Species (ROS)

In addition to direct membrane damage, this compound induces the production of reactive oxygen species (ROS) within the fungal cell.[1][2] This increase in oxidative stress contributes to cellular damage and apoptosis.

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of action for this compound.

Css54_Mechanism This compound This compound Peptide MembraneBinding Electrostatic Interaction This compound->MembraneBinding Binds to FungalCell Fungal Cell Membrane (Anionic Surface) MembraneDepolarization Membrane Depolarization FungalCell->MembraneDepolarization Induces ROS Reactive Oxygen Species (ROS) Production FungalCell->ROS Triggers MembraneBinding->FungalCell MembranePermeabilization Increased Membrane Permeability MembraneDepolarization->MembranePermeabilization Leads to CellDeath Fungal Cell Death MembranePermeabilization->CellDeath Causes ROS->CellDeath Contributes to

Figure 1: Proposed mechanism of action of the this compound peptide against fungal cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Determination of Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)

The broth microdilution method is a standard procedure for determining the MIC and MFC of an antimicrobial agent.[3][4][5]

Experimental Workflow:

MIC_MFC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (e.g., C. albicans at 2 x 10^3 cells/mL) Inoculation Inoculate wells with fungal suspension Inoculum->Inoculation PeptideDilution Serially Dilute this compound in 96-well plate PeptideDilution->Inoculation Incubate Incubate at 37°C for 24-48 hours Inoculation->Incubate MIC Determine MIC: Lowest concentration with no visible growth Incubate->MIC MFC_Plating Plate aliquots from clear wells onto agar plates MIC->MFC_Plating MFC_Incubation Incubate agar plates MFC_Plating->MFC_Incubation MFC Determine MFC: Lowest concentration with no colony growth MFC_Incubation->MFC

Figure 2: Workflow for determining MIC and MFC using the broth microdilution method.

Methodology:

  • Inoculum Preparation: Candida albicans is cultured in a suitable broth medium (e.g., RPMI-1640) and adjusted to a final concentration of approximately 2 x 10^3 cells/mL.[3]

  • Peptide Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated at 37°C for 24 to 48 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

  • MFC Determination: Aliquots from the wells showing no growth are plated on agar plates and incubated. The MFC is the lowest concentration that shows no colony formation.

Membrane Depolarization Assay

The membrane potential of fungal cells can be assessed using voltage-sensitive fluorescent dyes like Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).[6][7][8]

Methodology:

  • Cell Preparation: C. albicans cells are harvested, washed, and resuspended in a suitable buffer.

  • Dye Loading: DiBAC4(3) is added to the cell suspension and incubated to allow the dye to equilibrate.

  • Peptide Treatment: this compound is added to the cell suspension at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane depolarization.[7]

Membrane Integrity Assay

Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells, making it a useful indicator of membrane integrity.[9][10][11]

Methodology:

  • Cell Treatment: C. albicans cells are treated with different concentrations of this compound.

  • PI Staining: Propidium iodide is added to the treated cell suspension.

  • Analysis: The percentage of PI-positive (i.e., membrane-compromised) cells is quantified using flow cytometry or fluorescence microscopy.

Reactive Oxygen Species (ROS) Production Assay

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[12][13][14]

Methodology:

  • Cell Loading: C. albicans cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to a non-fluorescent compound that is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Peptide Treatment: The loaded cells are then treated with this compound.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to ROS production, is measured using a fluorometer or flow cytometer.

Related Compound Classes

The discovery of this compound highlights the potential of scorpion venom as a source of novel antifungal agents. Several other scorpion-derived peptides have also demonstrated antimicrobial properties.

Other Scorpion Venom-Derived Antifungal Peptides

A variety of peptides from different scorpion venoms have been identified with activity against pathogenic fungi.[2][15][16] These peptides often share common structural features, such as an alpha-helical conformation and a net positive charge, but exhibit variations in their amino acid sequences, which can influence their potency and spectrum of activity. Examples include peptides from the genera Pandinus, Tityus, and Opisthacanthus.

Synthetic Peptide Analogs

The development of synthetic analogs of natural antimicrobial peptides is a promising strategy to improve their therapeutic potential.[17] Modifications to the peptide sequence can be made to:

  • Enhance antimicrobial potency.

  • Reduce cytotoxicity and hemolytic activity.

  • Improve stability against proteases.

  • Optimize pharmacokinetic properties.

While specific synthetic analogs of this compound have not been extensively reported in the literature, the principles of peptide engineering, such as amino acid substitutions and cyclization, could be applied to generate novel derivatives with enhanced drug-like properties.[18][19]

Conclusion

This compound is a potent antifungal peptide with a clear mechanism of action involving fungal membrane disruption and induction of oxidative stress. Its efficacy against drug-resistant Candida strains makes it a compelling lead compound for the development of new antifungal therapies. Further research into its structure-activity relationship, formulation, and in vivo efficacy is warranted. The broader class of scorpion venom-derived peptides represents a rich and largely untapped resource for the discovery of novel anti-infective agents. The detailed experimental protocols provided herein should facilitate further investigation into this compound and related compounds, ultimately contributing to the fight against infectious diseases.

References

Methodological & Application

Application Note: Culture and Subculture of CAL 54 Human Renal Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The experimental protocol for "Css54" could not be located in publicly available resources. It is presumed that this may be a typographical error or an internal laboratory designation. This document provides a detailed protocol for the CAL 54 cell line, a human renal carcinoma cell line, which may be the intended subject of interest.

Introduction

The CAL 54 cell line was established in 1987 from the malignant pleural effusion of a 75-year-old male with kidney carcinoma. It is an adherent cell line with variously shaped, epithelioid morphology, growing in monolayers. CAL 54 is a hyperdiploid human cell line, and immunochemical staining has shown expression of cytokeratin, epithelial membrane antigen, and vimentin. This cell line serves as a valuable in vitro model for studying renal cell carcinoma (RCC), investigating the efficacy of novel therapeutic agents, and exploring the molecular mechanisms underlying this malignancy. The most common form of renal cancer is clear cell RCC, which originates from the proximal tubular epithelium.

Application

This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized procedure for the successful culture and subculture of the CAL 54 cell line. Adherence to this protocol will support the maintenance of a healthy cell culture, ensuring reproducibility and reliability of experimental results.

Materials and Reagents

Item Description
Cell Line CAL 54 Human Renal Carcinoma Cells (DSMZ ACC 365)
Base Medium Dulbecco's Modified Eagle's Medium (DMEM)
Supplements Fetal Bovine Serum (FBS), heat-inactivated
L-Glutamine
Sodium Pyruvate
Hydrocortisone
Epidermal Growth Factor (EGF)
Dissociation Reagent Trypsin/EDTA solution
Wash Buffer Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Cryopreservation Medium Complete growth medium with 20% FBS and 10% DMSO
Culture Vessels T-75 cell culture flasks
Equipment Inverted Microscope
Humidified Incubator (37°C, 5% CO2)
Centrifuge
Hemocytometer or automated cell counter
Biosafety Cabinet
Water bath
Pipettes and sterile pipette tips
Cryogenic storage vials

Experimental Protocols

Preparation of Complete Growth Medium

To prepare 100 mL of complete growth medium for CAL 54 cells, aseptically combine the following components:

Component Final Concentration Volume for 100 mL
DMEM-85 mL
Fetal Bovine Serum (FBS)15%15 mL
L-Glutamine4 mMAs per manufacturer's instructions
Sodium Pyruvate1 mMAs per manufacturer's instructions
Hydrocortisone0.4 µg/mlAs per manufacturer's instructions
Epidermal Growth Factor (EGF)10 ng/mlAs per manufacturer's instructions

Warm the complete growth medium to 37°C in a water bath before use.

Thawing of Cryopreserved CAL 54 Cells
  • Rapidly thaw the vial of cryopreserved cells in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

Subculture of Adherent CAL 54 Cells

The CAL 54 cell line has a doubling time of approximately 72 hours. Subculture the cells when they reach near-confluency, typically once a week with a split ratio of 1:2 to 1:3.

  • Examine the culture under an inverted microscope to assess confluency.

  • Aspirate the spent medium from the T-75 flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS (without Ca2+/Mg2+).

  • Aspirate the PBS.

  • Add 2-3 mL of Trypsin/EDTA solution to the flask, ensuring the entire monolayer is covered.

  • Incubate the flask at 37°C for an extended period of up to 15 minutes, as CAL 54 cells can be difficult to detach. Monitor the cells under the microscope until they are detached and floating.

  • Once detached, add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the desired volume of the cell suspension to a new, pre-labeled T-75 flask containing fresh, pre-warmed complete growth medium to achieve the desired seeding density of approximately 2 x 10^6 cells/75 cm².

  • Incubate the new culture at 37°C in a humidified atmosphere with 5% CO2.

Quantitative Data Summary

Parameter Value Reference
Doubling Time ~72 hours
Subculture Ratio 1:2 to 1:3
Seeding Density ~2 x 10^6 cells / 75 cm² flask
Harvest Density ~8 x 10^6 cells / 75 cm² flask
Incubation Conditions 37°C, 5% CO2
Cryopreservation 70% medium, 20% FBS, 10% DMSO

Visualizations

Experimental Workflow for Subculturing CAL 54 Cells

Application Notes and Protocols for the Use of Css54 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Css54 is an antimicrobial peptide (AMP) derived from the venom of the scorpion Centruroides suffusus suffusus.[1] In vitro studies have demonstrated its potent antimicrobial activity against a range of zoonotic bacteria and the opportunistic fungus Candida albicans.[1][2] The primary mechanism of action for this compound is the disruption of microbial cell membranes.[2][3] While this compound exhibits lower cytotoxicity and hemolytic activity compared to other peptides like melittin, detailed in vivo studies in animal models are not yet extensively published.[1] These application notes provide a summary of the available in vitro data and present detailed, generalized protocols for the evaluation of this compound in murine models of bacterial and fungal infections. These protocols are intended to serve as a starting point for researchers initiating in vivo studies with this promising antimicrobial peptide.

Mechanism of Action

This compound exerts its antimicrobial effect by directly targeting and disrupting the integrity of microbial cell membranes. This mechanism is characteristic of many cationic antimicrobial peptides. The peptide's positive charge facilitates its interaction with the negatively charged components of bacterial and fungal membranes, such as lipopolysaccharides (LPS) and phospholipids. Following this initial binding, this compound is believed to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis.[2][3] This rapid, membrane-disrupting action is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.

Css54_Mechanism_of_Action cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer This compound This compound Peptide Binding Electrostatic Binding This compound->Binding 1. Attraction to negatively charged membrane Binding->Lipid_Bilayer Insertion Membrane Insertion Binding->Insertion 2. Hydrophobic interactions Pore_Formation Pore Formation Insertion->Pore_Formation 3. Aggregation within membrane Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis 4. Efflux of ions and metabolites, influx of water

This compound's proposed mechanism of microbial membrane disruption.

Data Presentation

In Vitro Antimicrobial Activity of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various zoonotic bacteria. This data is crucial for estimating potential therapeutic doses in subsequent animal studies.

OrganismStrainMIC (µM)Reference
Listeria monocytogenesKCTC 33144[2]
Streptococcus suisKCTC 33188[2]
Campylobacter jejuniKCTC 51958[2]
Salmonella typhimuriumKCTC 19258[2]
In Vitro Antifungal and Anti-biofilm Activity of this compound

This compound has also demonstrated efficacy against the fungal pathogen Candida albicans, including fluconazole-resistant strains.

ActivityOrganismConcentration (µM)EffectReference
AntifungalCandida albicansNot specifiedHigh antifungal activity[1]
Anti-biofilmFluconazole-resistant C. albicansNot specifiedInhibition of biofilm formation[1]
Cytotoxicity and Hemolytic Activity

Preliminary safety profiling of this compound indicates a more favorable profile compared to the well-characterized antimicrobial peptide melittin.

AssayCell TypeThis compound Concentration (µM)ResultComparison with MelittinReference
HemolysisSheep Red Blood Cells16~40% hemolysisMelittin: >80% hemolysis[1]
Cytotoxicity (MTT Assay)Porcine Kidney (PK15) Cells8~50% cell viabilityMelittin: ~10% viability at 2.5 µM[1]

Experimental Protocols

Disclaimer: The following protocols are generalized and proposed based on standard practices for testing antimicrobial peptides in animal models. Researchers should optimize these protocols based on their specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Murine Model of Candida albicans Skin Infection

This protocol is designed to assess the topical efficacy of this compound in a murine model of cutaneous candidiasis.

Materials:

  • This compound peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS) or a suitable vehicle for topical application (e.g., hydrogel)

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver and depilatory cream

  • Sterile cotton swabs and surgical tape

  • Calipers for wound measurement

  • Tissue homogenizer

  • 70% ethanol

Procedure:

  • Preparation of C. albicans Inoculum:

    • Culture C. albicans on SDA plates at 30°C for 48 hours.

    • Inoculate a single colony into SDB and incubate at 30°C for 18-24 hours with shaking.

    • Harvest fungal cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/mL.

  • Animal Preparation and Infection:

    • Anesthetize the mice using isoflurane.

    • Shave a 2x2 cm area on the dorsal side of each mouse.

    • Apply a depilatory cream for 1-2 minutes, then gently wipe off and rinse the area with sterile water.

    • Create a superficial abrasion on the skin using a sterile needle or fine-grit sandpaper to disrupt the stratum corneum.

    • Pipette 10 µL of the C. albicans suspension (1 x 10⁶ CFU) onto the abraded skin and spread evenly.

    • Allow the inoculum to air-dry.

  • This compound Formulation and Treatment:

    • Reconstitute lyophilized this compound in the chosen vehicle to the desired concentrations (e.g., 0.5%, 1%, and 2% w/v). A vehicle-only control group should be included. A positive control group (e.g., topical fluconazole) is also recommended.

    • Beginning 24 hours post-infection, apply a defined volume (e.g., 20 µL) of the this compound formulation or control to the infected area once or twice daily for a specified duration (e.g., 3-5 days).

  • Efficacy Assessment:

    • Visual Assessment: Daily, document the appearance of the lesion with photographs and score the severity of infection based on erythema, scaling, and crusting. Measure the lesion size with calipers.

    • Fungal Burden Quantification: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue, weigh it, and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on SDA plates.

    • Incubate at 30°C for 48 hours and count the colonies. Express the fungal burden as CFU per gram of tissue.

    • Histopathology: A portion of the excised tissue can be fixed in 10% formalin for histological analysis (e.g., H&E and PAS staining) to assess inflammation and fungal invasion.

Murine_Skin_Infection_Workflow Start Start Animal_Prep 1. Anesthetize, Shave, and Abrade Mouse Skin Start->Animal_Prep Infection 2. Apply C. albicans Inoculum (1x10^6 CFU) Animal_Prep->Infection Treatment 3. Topical Application of this compound or Controls (Daily for 3-5 days) Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Monitoring->Treatment Repeat Treatment Endpoints 4. Euthanasia and Tissue Collection Monitoring->Endpoints End of Study Analysis 5. Data Analysis Endpoints->Analysis Quantify Fungal Burden Perform Histopathology End End Analysis->End

Workflow for evaluating topical this compound in a murine skin infection model.
Protocol 2: Murine Sepsis Model

This protocol outlines a method to evaluate the systemic efficacy of this compound in a murine model of sepsis induced by intraperitoneal injection of bacteria.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, or Listeria monocytogenes)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Spectrophotometer

  • Sterile syringes and needles

  • Blood collection tubes (with anticoagulant)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in TSB overnight at 37°C with shaking.

    • Subculture into fresh TSB and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile saline, and resuspend in saline to a concentration corresponding to a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse for MRSA). The exact dose should be determined in preliminary studies.

  • Induction of Sepsis and Treatment:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice (e.g., in a volume of 100 µL).

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound or a vehicle control.

    • Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration are common for systemic treatments.

    • Dosage: Based on the MIC values (e.g., 4-8 µM), a starting dose range could be 1-10 mg/kg. A dose-response study is essential. A positive control group (e.g., vancomycin for MRSA) should be included.

    • Treatment can be a single dose or multiple doses over 24-48 hours.

  • Efficacy Assessment:

    • Survival: Monitor the mice at regular intervals for a period of 5-7 days and record survival. A Kaplan-Meier survival curve should be generated.

    • Bacterial Load in Organs: At a predetermined time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized.

    • Aseptically collect blood via cardiac puncture.

    • Harvest organs (e.g., spleen, liver, kidneys), weigh them, and homogenize in sterile saline.

    • Perform serial dilutions of blood and tissue homogenates and plate on TSA.

    • Incubate at 37°C for 24 hours and count colonies to determine the bacterial load (CFU/mL of blood or CFU/gram of tissue).

    • Cytokine Analysis: Plasma from blood samples can be used to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA to assess the modulation of the systemic inflammatory response.

Murine_Sepsis_Model_Workflow Start Start Infection 1. Intraperitoneal Injection of Bacteria (e.g., MRSA) Start->Infection Treatment 2. Systemic Administration of This compound or Controls (IV or IP) Infection->Treatment Monitoring_Survival Monitor Survival (5-7 days) Treatment->Monitoring_Survival Interim_Analysis 3. Euthanasia of Sub-group at 24h Post-Infection Treatment->Interim_Analysis Analysis 5. Data Analysis Monitoring_Survival->Analysis Kaplan-Meier Survival Curve Data_Collection 4. Collect Blood and Organs Interim_Analysis->Data_Collection Data_Collection->Analysis Bacterial Load (CFU) Cytokine Levels (ELISA) End End Analysis->End

Workflow for evaluating systemic this compound in a murine sepsis model.

Conclusion and Future Directions

The scorpion-venom-derived peptide this compound presents a promising profile as a novel antimicrobial agent, with potent in vitro activity and a seemingly favorable preliminary safety profile. The next critical step in its development is the validation of its efficacy and safety in relevant animal models of infection. The protocols provided herein offer a framework for initiating such studies. Future research should focus on dose-ranging studies to establish a therapeutic window, pharmacokinetic and pharmacodynamic (PK/PD) analyses to optimize dosing regimens, and evaluation in a broader range of infection models, including those involving antibiotic-resistant pathogens. Successful outcomes in these preclinical studies will be essential for the potential translation of this compound into a therapeutic candidate for human or veterinary medicine.

References

Css54: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Css54 is a novel antimicrobial peptide (AMP) isolated from the venom of the scorpion Centruroides suffusus suffusus. As a member of the AMP family, this compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its mechanism of action involves the disruption of microbial cell membranes, making it a promising candidate for the development of new anti-infective therapeutics, particularly in an era of rising antibiotic resistance.[1] This document provides a comprehensive overview of the preclinical data available for this compound, including its antimicrobial efficacy, cytotoxicity, and hemolytic activity. Detailed experimental protocols are provided to guide researchers in the evaluation of this compound and similar antimicrobial peptides.

Physicochemical Properties

This compound is a 25-amino acid peptide with a net positive charge, a characteristic feature of many antimicrobial peptides that facilitates their interaction with negatively charged microbial membranes.

PropertyValueReference
Amino Acid SequenceGKIWAGLLKNFLKKFKKKLKSKL
Molecular Weight2966.9 Da
Net Charge (at pH 7)+9

Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against a variety of pathogenic bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for several bacterial strains.

MicroorganismStrainMIC (µM)MIC (µg/mL)Reference
Listeria monocytogenesATCC 1911525.93
Salmonella typhimuriumKCTC 1926411.87
Streptococcus suisKCTC 327125.93
Campylobacter jejuniATCC 33291411.87

Cytotoxicity and Hemolytic Activity

Preclinical evaluation of this compound has included assessments of its potential toxicity to mammalian cells. Cytotoxicity was evaluated using the MTT assay on porcine kidney (PK-15) cells, while hemolytic activity was assessed using fresh sheep red blood cells (sRBCs). For comparison, the well-characterized bee venom peptide, melittin, was used as a control.

Table 3: Cytotoxicity of this compound against PK-15 cells

CompoundConcentration (µM)Cell Viability (%)Reference
This compound2.5~80
8~50
Melittin2.5~10

Table 4: Hemolytic Activity of this compound

CompoundConcentration (µM)Hemolysis (%)Reference
This compound16~40
Melittin16>80

These data indicate that this compound exhibits lower cytotoxicity and hemolytic activity compared to melittin at the tested concentrations.

Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound is the disruption of bacterial cell membranes. This has been elucidated through several experimental approaches that measure changes in membrane potential and permeability.

cluster_0 This compound Interaction with Bacterial Membrane This compound This compound Peptide (Cationic) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction BacterialMembrane Bacterial Membrane (Anionic) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Peptide Insertion into Membrane ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation/ Membrane Disruption MembraneInsertion->PoreFormation IonLeakage Ion Leakage PoreFormation->IonLeakage Depolarization Membrane Depolarization PoreFormation->Depolarization CellDeath Bacterial Cell Death IonLeakage->CellDeath Depolarization->CellDeath

Caption: Proposed mechanism of action for this compound leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the minimum concentration of this compound required to inhibit the growth of a specific bacterium.

cluster_1 MIC Assay Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria serial_dilution Prepare Serial Dilutions of this compound start->serial_dilution inoculate Inoculate Dilutions with Bacteria prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Absorbance (OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) or a significant reduction in OD600 compared to the positive control.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound peptide

  • Mammalian cell line (e.g., PK-15)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Hemolysis Assay

This protocol measures the ability of this compound to lyse red blood cells.

Materials:

  • This compound peptide

  • Fresh sheep red blood cells (sRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Prepare RBC Suspension: Wash sRBCs with PBS and prepare a 2% (v/v) suspension.

  • Treatment: In a 96-well plate, add different concentrations of this compound to the RBC suspension.

  • Controls: Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Membrane Permeability Assay (SYTOX Green Uptake)

This assay determines the ability of this compound to permeabilize bacterial membranes using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare Bacterial Suspension: Harvest and wash bacteria, then resuspend in PBS.

  • Dye Addition: Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Treatment: Add different concentrations of this compound to the bacterial suspension.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation at 485 nm and emission at 520 nm. An increase in fluorescence indicates membrane permeabilization.

Anti-biofilm Activity Assay

This protocol evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms.

Materials:

  • This compound peptide

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) with glucose

  • 96-well microtiter plates

  • Crystal Violet stain

  • Ethanol

  • Microplate reader

Procedure (Biofilm Inhibition):

  • Treatment: In a 96-well plate, add different concentrations of this compound to TSB with glucose.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining: After incubation, gently wash the wells with PBS to remove planktonic bacteria. Stain the remaining biofilm with Crystal Violet.

  • Solubilization and Measurement: Solubilize the bound dye with ethanol and measure the absorbance at 570 nm.

Procedure (Biofilm Eradication):

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours.

  • Treatment: Wash the wells to remove planktonic bacteria and then add different concentrations of this compound to the established biofilms.

  • Incubation: Incubate for a further 24 hours.

  • Staining and Measurement: Follow steps 4 and 5 from the inhibition protocol.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against pathogenic bacteria. Its mechanism of action, involving the disruption of the bacterial membrane, is a desirable trait for combating antibiotic-resistant strains. The preclinical data presented here demonstrate its efficacy and provide a foundation for further investigation. The detailed protocols included in this document are intended to facilitate the continued research and development of this compound and other novel antimicrobial agents. As research progresses, these guidelines may be updated to include in vivo dosage and administration information.

References

Application Notes and Protocols for the Detection of Css54 (ICAM-1/CD54) in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), also known as Cluster of Differentiation 54 (CD54) or Css54, is a cell surface glycoprotein belonging to the immunoglobulin superfamily.[1] It plays a crucial role in the immune response by mediating the adhesion of leukocytes to endothelial cells and their subsequent transmigration into tissues.[1] Upregulation of this compound expression is associated with various inflammatory conditions, autoimmune diseases, and cancer. Therefore, the accurate detection and quantification of this compound in tissue samples are essential for both basic research and the development of novel therapeutics.

These application notes provide an overview of the principal analytical techniques for detecting this compound in tissue samples, with a focus on Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC). Detailed protocols for sample preparation and experimental procedures are provided to guide researchers in their study design.

Data Presentation: Semi-Quantitative Analysis of this compound Expression in Human Tissues

Quantitative data for this compound concentration in tissue homogenates is not widely available in the literature, with most quantitative ELISA data pertaining to soluble this compound in serum and plasma. However, semi-quantitative analysis using Immunohistochemistry (IHC) is a well-established method to evaluate this compound expression levels and localization within tissues. The following table summarizes the protein expression of this compound in various normal human tissues based on data from The Human Protein Atlas.[2][3]

TissueExpression LevelCellular Localization
LungHighMembranous staining in pneumocytes and endothelial cells.
SpleenHighDistinct membranous expression in subsets of lymphoid cells.
TonsilHighStrong membranous staining in lymphoid and endothelial cells.
LiverMediumMembranous expression in endothelial cells.[4]
KidneyMediumMembranous staining in endothelial cells of glomeruli and tubules.[5]
Adipose TissueLowLocalized to vascular endothelial cells.[6][7]
Heart MuscleLowWeak membranous expression in endothelial cells.
BrainNot DetectedNo detectable staining in neuronal or glial cells.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Tissue Homogenates

ELISA is a sensitive method for the quantification of soluble proteins. While primarily used for serum and plasma, it can be adapted for tissue homogenates.

Workflow for ELISA Detection of this compound in Tissue

ELISA_Workflow cluster_prep Tissue Sample Preparation cluster_elisa ELISA Procedure Tissue Excised Tissue Wash Wash with PBS Tissue->Wash Homogenize Homogenize in Lysis Buffer Wash->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant (Lysate) Centrifuge->Supernatant Quantify Quantify Total Protein (e.g., BCA Assay) Supernatant->Quantify AddSample Add Tissue Lysate and Standards Quantify->AddSample Normalized Protein Input Coat Plate coated with anti-Css54 capture antibody Coat->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetectionAb Add Biotinylated anti-Css54 detection antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add Streptavidin-HRP Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate (in dark) AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read Absorbance at 450 nm AddStop->Read IHC_Workflow cluster_prep Tissue Preparation and Sectioning cluster_staining IHC Staining Procedure Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Mounting Mount on Slides Sectioning->Mounting Deparaffinization Deparaffinization and Rehydration Mounting->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Css54) Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) Incubation PrimaryAb->SecondaryAb Detection Chromogen (DAB) Detection SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration and Mounting Counterstain->Dehydration ICAM1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ICAM1 ICAM-1 (this compound) Src Src Family Kinases ICAM1->Src RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) ICAM1->RhoGTPases PI3K PI3K ICAM1->PI3K PKC PKC ICAM1->PKC LFA1 LFA-1/Mac-1 (on Leukocyte) LFA1->ICAM1 Binding MAPK MAPK (ERK, JNK, p38) Src->MAPK NFkB NF-κB RhoGTPases->NFkB Cytoskeleton Cytoskeletal Rearrangement RhoGTPases->Cytoskeleton Akt Akt PI3K->Akt PKC->MAPK Gene Gene Expression (e.g., cytokines) MAPK->Gene eNOS eNOS Akt->eNOS Permeability Increased Endothelial Permeability eNOS->Permeability NFkB->Gene Migration Leukocyte Transmigration Cytoskeleton->Migration

References

Application Notes and Protocols for Css54 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Css54, a novel peptide derived from the venom of the scorpion Centruroides suffusus suffusus, has demonstrated significant antifungal activity, positioning it as a promising candidate for the development of new therapeutic agents.[1] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing novel antifungal compounds. The primary mechanism of action of this compound against fungal pathogens, such as Candida albicans, involves the disruption of the cell membrane integrity and the induction of reactive oxygen species (ROS) production.[1] These mechanisms serve as the foundation for the HTS assays described herein.

Application 1: High-Throughput Screening for Compounds that Potentiate this compound Antifungal Activity

This assay is designed to screen large compound libraries to identify molecules that enhance the antifungal efficacy of a sub-optimal concentration of this compound. This could lead to the discovery of synergistic drug combinations with improved therapeutic indices.

Experimental Protocol

1. Reagent Preparation:

  • Fungal Cell Culture: Prepare a logarithmic phase culture of Candida albicans in a suitable broth medium (e.g., Yeast Peptone Dextrose - YPD). Adjust the cell density to a final concentration of 1 x 10^5 cells/mL in the assay buffer.
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.
  • Compound Library: Dilute compounds from the screening library to a working concentration of 10 µM in an appropriate solvent (e.g., DMSO).
  • Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 2% glucose.
  • Viability Reagent: A commercially available resazurin-based reagent (e.g., CellTiter-Blue®).

2. Assay Procedure (384-well format):

  • Dispense 20 µL of the C. albicans cell suspension into each well of a 384-well microplate.
  • Add 100 nL of each compound from the library to the respective wells.
  • Add 5 µL of a sub-inhibitory concentration of this compound (e.g., a concentration that results in ~20% growth inhibition, predetermined in a dose-response experiment) to all wells except for the negative control wells.
  • For controls, add 100 nL of DMSO to the positive (this compound only) and negative (cells only) control wells.
  • Incubate the plates at 30°C for 24 hours.
  • Add 5 µL of the resazurin-based viability reagent to each well.
  • Incubate for an additional 4 hours at 30°C.
  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound.
  • Identify "hits" as compounds that potentiate the antifungal activity of this compound by a statistically significant margin compared to the this compound-only control.

Expected Data

The following table represents hypothetical data from a screen of a small compound set.

Compound IDThis compound Concentration% Growth Inhibition (Compound + this compound)% Potentiation
Cmpd-0010.5 µM25%5%
Cmpd-0020.5 µM78%58%
Cmpd-0030.5 µM22%2%
Cmpd-0040.5 µM65%45%
Control0.5 µM20%0%

Application 2: HTS for Inhibitors of Fungal Membrane Damage

This assay aims to identify compounds that protect fungal cells from the membrane-disrupting effects of this compound. Such compounds could be valuable tools for studying the mechanisms of membrane repair or could have therapeutic applications in specific contexts.

Experimental Protocol

1. Reagent Preparation:

  • Fungal Cell Culture: Prepare a culture of C. albicans as described in Application 1.
  • This compound Stock Solution: Prepare a 1 mM stock solution.
  • Compound Library: Dilute compounds to a 10 µM working concentration.
  • Membrane Integrity Dye: A fluorescent dye that only enters cells with compromised membranes (e.g., Propidium Iodide - PI). Prepare a 1 mg/mL stock solution in water.

2. Assay Procedure (384-well format):

  • Dispense 20 µL of the C. albicans cell suspension into each well.
  • Add 100 nL of each library compound.
  • Incubate for 30 minutes at 30°C to allow for compound uptake.
  • Add 5 µL of a lethal concentration of this compound (e.g., a concentration that causes >90% cell death) to all wells except the negative control.
  • Incubate for 1 hour at 30°C.
  • Add 1 µL of the PI stock solution to each well.
  • Incubate for 15 minutes in the dark.
  • Measure fluorescence intensity (e.g., 535 nm excitation / 617 nm emission).

3. Data Analysis:

  • Calculate the percentage of membrane integrity protection for each compound.
  • Identify "hits" as compounds that significantly reduce the PI fluorescence signal compared to the this compound-only control.

Expected Data

The following table shows hypothetical results for a selection of compounds.

Compound IDThis compound ConcentrationFluorescence (PI)% Membrane Protection
Cmpd-0055 µM850012%
Cmpd-0065 µM150084%
Cmpd-0075 µM92005%
Cmpd-0085 µM210078%
Control5 µM97000%

Visualizations

Signaling Pathway of this compound Antifungal Action

Css54_Mechanism This compound This compound Peptide FungalCell Fungal Cell Membrane This compound->FungalCell Binds to MembraneDamage Membrane Disruption (Pore Formation) FungalCell->MembraneDamage Induces ROS Reactive Oxygen Species (ROS) Production MembraneDamage->ROS Leads to CellDeath Fungal Cell Death MembraneDamage->CellDeath ROS->CellDeath

Caption: Mechanism of this compound antifungal activity.

Experimental Workflow for HTS Potentiator Screen

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis FungalCulture 1. Prepare Fungal Cell Suspension DispenseCells 4. Dispense Cells into Assay Plate FungalCulture->DispenseCells CompoundPlate 2. Prepare Compound Library Plate AddCompounds 5. Add Compounds & this compound CompoundPlate->AddCompounds Css54Sol 3. Prepare this compound Solution Css54Sol->AddCompounds DispenseCells->AddCompounds Incubate 6. Incubate (24h, 30°C) AddCompounds->Incubate AddReagent 7. Add Viability Reagent Incubate->AddReagent IncubateRead 8. Incubate & Read Fluorescence AddReagent->IncubateRead CalcInhibition 9. Calculate % Inhibition IncubateRead->CalcInhibition HitID 10. Identify Hits CalcInhibition->HitID

Caption: HTS workflow for identifying this compound potentiators.

References

Application of Css54 in Fluorescence Microscopy: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for a compound or probe designated "Css54" in the context of fluorescence microscopy could not be generated due to a lack of publicly available scientific literature or product information matching this identifier.

Extensive searches for "this compound" in combination with terms such as "fluorescence microscopy," "fluorophore," "fluorescent probe," "cellular imaging," and "chemical structure" did not yield any specific results for a molecule with this name. The search results provided general information about fluorescence microscopy techniques, various fluorescent probes for different biological targets, and data analysis methods, but no specific data, protocols, or scientific publications related to a compound named "this compound" were found.

It is possible that "this compound" may be:

  • A typographical error: The name might be misspelled.

  • An internal or proprietary designation: It could be an internal code for a compound that has not yet been disclosed in public literature or commercialized.

  • A very new or niche product: Information may not be widely disseminated yet.

  • Part of a larger product name or catalog number that is not searchable on its own.

Without specific information regarding the nature of "this compound," such as its chemical class, excitation and emission spectra, quantum yield, target specificity, and mechanism of action, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and workflows.

To proceed with this request, please provide additional details about "this compound," such as:

  • The full and correct name of the compound or product.

  • The manufacturer or research group that developed it.

  • Any known chemical or spectral properties.

  • The intended biological application or target.

Once more specific information is available, it will be possible to conduct a targeted search and generate the comprehensive application notes and protocols as requested.

Application Notes and Protocols for Immunoprecipitation of Css54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the immunoprecipitation (IP) of Css54, a hypothetical 54 kDa protein of interest in many cellular signaling pathways. Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1] This method is crucial for studying protein-protein interactions, post-translational modifications, and protein expression levels. The following protocols are designed to be a starting point and may require optimization depending on the specific cell type and experimental goals.

Data Presentation

Table 1: Recommended Antibody Dilutions for this compound Immunoprecipitation

Antibody TypeApplicationStarting Dilution
Monoclonal Anti-Css54Immunoprecipitation1:100
Polyclonal Anti-Css54Immunoprecipitation1:200
Isotype Control (IgG)Negative ControlMatch primary antibody concentration

Table 2: Composition of Lysis and Wash Buffers

Buffer ComponentLysis Buffer (RIPA)Non-denaturing Lysis BufferWash Buffer
Tris-HCl (pH 8.0)50 mM50 mM50 mM
NaCl150 mM150 mM150 mM
NP-401%1%0.1%
Sodium deoxycholate0.5%--
SDS0.1%--
Protease Inhibitor Cocktail1X1X1X
Phosphatase Inhibitor Cocktail1X1X-

Note: For membrane proteins, NP-40 can be a suitable detergent, though others like Triton X-100 may also be used.[2][3] The choice of lysis buffer depends on the nature of the protein and its interactions.

Experimental Protocols

I. Preparation of Cell Lysates

This protocol describes the preparation of cell lysates for immunoprecipitation.

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. If studying the effect of a specific treatment, treat the cells as required before harvesting.

  • Harvesting Cells:

    • For adherent cells, wash twice with ice-cold PBS.[4]

    • For suspension cells, centrifuge at 800-1000 rpm for 5 minutes to pellet.[4]

  • Cell Lysis:

    • Add ice-cold lysis buffer to the cell pellet (e.g., 1 ml per 10^7 cells).[4]

    • For adherent cells, scrape the cells off the plate.[4]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is the cleared lysate.

  • Protein Concentration Determination: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA assay).

II. Immunoprecipitation of this compound

This protocol outlines the steps for immunoprecipitating this compound from the prepared cell lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein from the cleared lysate, add 20 µl of Protein A/G agarose or magnetic beads.[6]

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This pre-cleared lysate will have reduced non-specific binding.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against this compound at the recommended dilution (see Table 1). As a negative control, use a corresponding amount of isotype control IgG in a separate tube.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[4]

  • Capture of Immune Complexes:

    • Add 50 µl of a 50% slurry of Protein A/G agarose or magnetic beads to the lysate-antibody mixture.[4]

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand.[6]

    • Discard the supernatant and wash the beads three times with 1 ml of ice-cold wash buffer.[4] After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 40 µl of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to dissociate the immunocomplexes from the beads.[3]

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for analysis by Western Blot.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway involving this compound. In this pathway, activation of a receptor tyrosine kinase (RTK) by a ligand leads to the recruitment of an adaptor protein, which in turn activates this compound. Activated this compound then initiates a downstream signaling cascade, potentially involving a MAP kinase pathway, leading to a cellular response such as gene expression or proliferation.

Css54_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Adaptor Adaptor Protein RTK->Adaptor P This compound This compound Adaptor->this compound Activation MAPK_Cascade MAP Kinase Cascade This compound->MAPK_Cascade Activation Response Cellular Response (e.g., Gene Expression) MAPK_Cascade->Response

Caption: Hypothetical signaling cascade initiated by this compound activation.

Experimental Workflow for this compound Immunoprecipitation

The diagram below outlines the major steps in the immunoprecipitation workflow for this compound, from cell lysis to analysis of the immunoprecipitated proteins.

IP_Workflow start Start: Cell Culture/Treatment lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (with beads) clarify->preclear ip Immunoprecipitation (add Anti-Css54 Ab) preclear->ip capture Capture Immune Complex (add Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins (with sample buffer) wash->elute analysis Analysis (e.g., Western Blot) elute->analysis end End analysis->end

Caption: Step-by-step workflow for this compound immunoprecipitation.

References

Application Notes: Unraveling the Antifungal Mechanism of Css54 Through Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Css54, a peptide derived from the venom of the scorpion Centruroides suffusus suffusus, has demonstrated significant antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1] This activity is of considerable interest for the development of novel antifungal agents, especially in the context of rising resistance to existing drugs.[1] The primary mechanism of action for this compound involves the disruption of the fungal cell membrane and the induction of reactive oxygen species (ROS), leading to cell death.[1] While these primary effects are known, a comprehensive understanding of the downstream cellular response and potential secondary mechanisms requires a deeper, systems-level analysis.

Quantitative proteomics has emerged as a powerful tool for elucidating the mechanisms of action of therapeutic compounds by providing a global view of changes in protein expression and post-translational modifications within a cell or organism.[2][3][4] By applying quantitative proteomic techniques, researchers can identify specific proteins and pathways that are modulated by this compound treatment. This information can help to:

  • Confirm and expand upon the known mechanisms of action.

  • Identify novel protein targets and signaling pathways affected by the peptide.

  • Discover potential biomarkers for drug efficacy and toxicity.

  • Uncover mechanisms of resistance to this compound.

This document provides a detailed protocol for a quantitative proteomic study to investigate the cellular response of Candida albicans to this compound treatment.

Proposed Experimental Workflow

The proposed workflow for the quantitative proteomic analysis of this compound-treated C. albicans is outlined below. This workflow utilizes Tandem Mass Tag (TMT) labeling for relative quantification of proteins between different treatment conditions.

G cluster_0 Sample Preparation cluster_1 Quantitative Proteomics cluster_2 Data Analysis culture C. albicans Culture treatment This compound Treatment (Control vs. Treated) culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt TMT Labeling digestion->tmt fractionation Peptide Fractionation tmt->fractionation lcms LC-MS/MS Analysis fractionation->lcms identification Protein Identification lcms->identification quantification Protein Quantification identification->quantification bioinformatics Bioinformatics Analysis (Pathway, GO) quantification->bioinformatics

Fig. 1: Experimental workflow for quantitative proteomic analysis of this compound's effect on C. albicans.

Detailed Experimental Protocols

Protocol 1: Candida albicans Culture and this compound Treatment

  • Culture Preparation: Inoculate C. albicans into Yeast Peptone Dextrose (YPD) broth and grow overnight at 30°C with shaking.

  • Sub-culturing: Dilute the overnight culture into fresh YPD broth to an optical density at 600 nm (OD600) of 0.1 and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Treatment: Divide the culture into two groups: a control group and a this compound-treated group. Add this compound to the treated group at its minimal inhibitory concentration (MIC) or a sub-MIC concentration. Add an equal volume of the vehicle (e.g., sterile water) to the control group.

  • Incubation: Incubate both cultures for a predetermined time (e.g., 4, 8, or 12 hours) at 30°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any residual media.

  • Storage: Store the cell pellets at -80°C until protein extraction.

Protocol 2: Protein Extraction and Digestion

  • Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors). Disrupt the cells using a bead beater with 0.5 mm glass beads for 5 cycles of 1 minute on and 1 minute on ice.

  • Protein Quantification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate in a vacuum centrifuge.

Protocol 3: TMT Labeling and LC-MS/MS Analysis

  • TMT Labeling: Reconstitute the dried peptides and the TMT reagents in anhydrous acetonitrile. Label the peptides from the control and this compound-treated samples with different TMT isobaric tags according to the manufacturer's instructions.

  • Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.

  • Fractionation: To reduce sample complexity, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[3]

  • LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[5]

Data Presentation: Hypothetical Quantitative Proteomic Data

The following table represents a hypothetical dataset of differentially expressed proteins in C. albicans following treatment with this compound. This data would be the output of the quantitative proteomic workflow and would be used for bioinformatics analysis.

Protein AccessionProtein NameGene NameFold Change (this compound/Control)p-valueBiological Process
P0CY6714-3-3 proteinBMH1-2.50.001Stress response, Signal transduction
P43063Catalase-ACTA13.1<0.001Oxidative stress response
Q59N25Superoxide dismutase [Cu-Zn]SOD12.8<0.001Oxidative stress response
P28871Ergosterol biosynthesis protein 11ERG11-1.80.005Ergosterol biosynthesis
P22247Heat shock protein 70SSA12.20.002Protein folding, Stress response
Q5A8I4Glucan 1,3-beta-glucosidaseEXG1-2.10.003Cell wall organization
P32408Pyruvate kinaseCDC19-1.50.012Glycolysis

Visualizing the Mechanism of Action

The known mechanism of action of this compound against C. albicans involves direct interaction with the cell membrane and subsequent induction of oxidative stress. This can be visualized as a signaling pathway.

G This compound This compound Peptide Membrane C. albicans Cell Membrane This compound->Membrane Binds to Damage Membrane Permeabilization & Depolarization Membrane->Damage Causes ROS Increased ROS Production Damage->ROS Induces Apoptosis Apoptosis-like Cell Death Damage->Apoptosis Contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis Leads to

Fig. 2: Known antifungal signaling pathway of this compound in C. albicans.

By following these protocols and utilizing quantitative proteomics, researchers can gain valuable insights into the molecular mechanisms underlying the antifungal activity of this compound, paving the way for its potential development as a therapeutic agent.

References

Unraveling In Vivo Delivery: Application Notes for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the delivery of therapeutic agents for in vivo studies.

Note to the Reader: The initial request specified information on "Css54." Extensive searches for a therapeutic agent, drug, or molecule with this designation did not yield any specific results. It is possible that "this compound" is a proprietary codename, a novel compound not yet in public literature, or a typographical error. Therefore, this document provides a generalized framework of application notes and protocols for the in vivo delivery of a hypothetical therapeutic agent, which can be adapted based on the specific characteristics of the molecule of interest.

Introduction to In Vivo Delivery of Therapeutics

The successful in vivo application of a therapeutic agent is critically dependent on its effective delivery to the target site of action. The choice of delivery method is dictated by the physicochemical properties of the agent (e.g., size, charge, solubility), the biological barriers it must overcome, and the desired therapeutic outcome. This document outlines common delivery strategies, encompassing both non-viral and viral vector-based approaches, and provides generalized protocols for their implementation in preclinical in vivo studies.

Non-Viral Delivery Methods

Non-viral delivery systems offer advantages in terms of safety, low immunogenicity, and ease of large-scale production.

Lipid-Based Nanoparticles (LNPs)

LNPs are a leading platform for nucleic acid delivery (mRNA, siRNA, etc.) and can also be formulated for other types of cargo.

Table 1: Quantitative Comparison of LNP-based Delivery Parameters

ParameterTypical RangeFactors to Consider
Particle Size 50 - 150 nmAffects biodistribution and cellular uptake
Encapsulation Efficiency > 90%Varies with cargo and formulation
In Vivo Half-life 24 - 72 hoursCan be tuned with PEGylation
Targeting Passive (EPR effect) or Active (ligand-mediated)Ligand choice depends on target cell surface receptors

Experimental Protocol: LNP Formulation and In Vivo Administration

  • Preparation of Lipid Stock Solutions: Dissolve ionizable lipids, helper lipids (e.g., cholesterol, DSPC), and PEG-lipids in ethanol at desired molar ratios.

  • Cargo Encapsulation: Rapidly mix the lipid-ethanol solution with an aqueous buffer containing the therapeutic agent at a low pH using a microfluidic mixing device.

  • Nanoparticle Formation and Dialysis: Allow nanoparticles to self-assemble. Remove ethanol and raise the pH by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine particle size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent dye-based assay, respectively.

  • In Vivo Administration (Mouse Model):

    • Dilute the final LNP formulation in sterile PBS to the desired concentration.

    • Administer via intravenous (IV) injection into the tail vein at a typical dose of 1-5 mg/kg.

    • Monitor animals for any adverse effects.

Polymeric Nanoparticles

Biodegradable polymers can be used to encapsulate a wide range of therapeutic agents.

Table 2: Characteristics of Polymeric Nanoparticle Delivery

ParameterDescription
Common Polymers PLGA (poly(lactic-co-glycolic acid)), Chitosan, PEI (polyethylenimine)
Release Mechanism Primarily through polymer degradation and diffusion
Advantages Sustained release, biocompatibility (for some polymers)
Disadvantages Potential for toxicity (e.g., cationic polymers)

Experimental Protocol: PLGA Nanoparticle Formulation

  • Emulsification: Dissolve PLGA and the therapeutic agent in an organic solvent (e.g., dichloromethane). Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., PVA) using sonication or homogenization.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, resulting in hardened nanoparticles.

  • Purification: Collect nanoparticles by centrifugation and wash several times with deionized water to remove excess surfactant.

  • Lyophilization: Lyophilize the nanoparticles for long-term storage.

  • In Vivo Administration: Reconstitute the lyophilized nanoparticles in sterile saline or PBS before administration via the desired route (e.g., subcutaneous, intramuscular).

Viral Vector-Mediated Delivery

Viral vectors are highly efficient at gene delivery and can be engineered to target specific cell types.

Table 3: Comparison of Common Viral Vectors for In Vivo Gene Therapy

VectorAdvantagesDisadvantages
Adeno-associated Virus (AAV) Low immunogenicity, can transduce non-dividing cells, long-term expressionSmall packaging capacity (~4.7 kb)
Lentivirus Can integrate into the host genome for stable expression, larger packaging capacity (~8 kb)Potential for insertional mutagenesis
Adenovirus High transduction efficiency, large packaging capacity (~36 kb)Can elicit a strong immune response

Experimental Protocol: AAV-mediated Gene Delivery in Mice

  • Vector Production and Purification: Produce recombinant AAV vectors in a suitable cell line (e.g., HEK293T) by co-transfection of plasmids encoding the AAV rep and cap genes, the gene of interest flanked by AAV inverted terminal repeats (ITRs), and helper virus genes. Purify the viral particles using methods such as iodixanol gradient ultracentrifugation.

  • Titer Determination: Quantify the genomic titer of the purified AAV stock using quantitative PCR (qPCR).

  • In Vivo Administration:

    • Dilute the AAV vector to the desired titer in sterile PBS or saline.

    • For systemic delivery, perform a retro-orbital or tail vein injection (typical dose: 1x10^11 to 1x10^12 vector genomes per mouse).

    • For localized delivery (e.g., to the brain), use stereotactic injection.

  • Analysis of Gene Expression: At a predetermined time point post-injection (e.g., 2-4 weeks), harvest target tissues to assess transgene expression via methods such as qPCR, western blotting, or immunohistochemistry.

Visualization of Concepts

Diagram 1: General Workflow for In Vivo Delivery Studies

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Therapeutic Formulation (e.g., LNP, Viral Vector) QC Quality Control (Size, Purity, Titer) Formulation->QC AnimalModel Animal Model Selection QC->AnimalModel Dosing Dose Calculation & Administration AnimalModel->Dosing Biodistribution Biodistribution Analysis Dosing->Biodistribution Efficacy Efficacy Studies Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity

Caption: Workflow for in vivo therapeutic delivery studies.

Diagram 2: Signaling Pathway Activated by a Hypothetical Therapeutic

This diagram illustrates a hypothetical signaling cascade initiated by the binding of a therapeutic agent to a cell surface receptor, leading to a cellular response. This is a generalized representation and would need to be adapted to the specific mechanism of action of the therapeutic.

G Therapeutic Therapeutic Agent Receptor Cell Surface Receptor Therapeutic->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response Regulates Gene Expression

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Css54 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with Css54, a representative hydrophobic compound. The following sections offer detailed protocols and decision-making workflows to ensure successful experimental outcomes.

Properties of this compound

PropertyValueNotes
Appearance White to off-white crystalline solidThe physical state can impact solubility; amorphous forms are often more soluble than crystalline forms.[2]
Aqueous Solubility Sparingly solubleSolubility is highly dependent on pH, buffer composition, and the presence of co-solvents. For many research compounds, the goal is to achieve sufficient solubility for the specific assay.[2]
Organic Solvents Soluble in DMSO, DMF, and EthanolIt is common practice to first dissolve hydrophobic compounds in an organic solvent to create a concentrated stock solution.[3]
LogP High (specific value proprietary)A high LogP value indicates a preference for lipophilic environments and is a common characteristic of compounds with poor aqueous solubility.
Stability Stable at -20°C as a solid or in DMSO stockRepeated freeze-thaw cycles of solutions should be avoided to prevent degradation or precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the hydrophobic compound in solution. Here are several steps you can take:

  • Decrease the final concentration of this compound: Your target concentration may be above the kinetic solubility limit in the final assay buffer. Try a lower concentration.

  • Reduce the percentage of DMSO in the final solution: While counterintuitive, high concentrations of the initial organic solvent can sometimes promote precipitation upon dilution. Conversely, ensuring a minimal, yet effective, amount of organic solvent in the final dilution can be key. For many cellular assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.

  • Use a different co-solvent: If DMSO is not working, you could try preparing your stock solution in another organic solvent like DMF or ethanol.[3]

  • Incorporate a surfactant or protein: For in vitro biochemical assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain the solubility of hydrophobic compounds. In cell-based assays, the presence of serum proteins (like albumin in FBS) can also help to keep the compound in solution.

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A2: You should perform a kinetic solubility assay. This will help you understand the concentration at which this compound starts to precipitate in your specific experimental conditions.[2] A detailed protocol for a basic kinetic solubility assay is provided in the "Experimental Protocols" section below.

Q3: I'm concerned about the effects of the organic solvent on my cells. What are the best practices?

A3: This is a critical consideration for cell-based assays.

  • Minimize final solvent concentration: Always aim for the lowest possible final concentration of the organic solvent in your cell culture medium. For DMSO, a final concentration of <0.5% (v/v) is generally considered safe for most cell lines, but it's best to determine the tolerance of your specific cells.

  • Include a vehicle control: Always include a control group of cells that are treated with the same final concentration of the organic solvent (e.g., 0.1% DMSO) without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Serial dilutions: Prepare a high-concentration stock solution in your chosen organic solvent and then perform serial dilutions in your aqueous assay buffer or cell culture medium to reach your final desired concentrations. This helps to minimize the amount of organic solvent added to your experiment.

Q4: Can I use sonication or vortexing to help dissolve this compound?

A4: Yes, these techniques can be helpful, particularly when preparing your initial stock solution in an organic solvent.

  • Vortexing: Gentle vortexing for a few minutes can help to dissolve the compound.

  • Sonication: A brief period in a bath sonicator can also be effective. Be mindful of potential heating, which could degrade the compound. Use short bursts and allow the solution to cool if necessary.

  • Warming: Gently warming the solution (e.g., to 37°C) can sometimes increase solubility, but you must be cautious about the thermal stability of this compound.

These methods are generally used for preparing the concentrated stock solution. Once you dilute into an aqueous buffer, if precipitation occurs, it is an indication that you have exceeded the kinetic solubility, and further sonication is unlikely to resolve the issue.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Methodology:

  • Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. For a 1 mL 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 0.5 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer of interest (e.g., PBS, cell culture medium)

  • 96-well plate (clear bottom for analysis)

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a series of dilutions of your this compound stock solution in DMSO. For example, from 10 mM down to 0.1 mM.

  • In a 96-well plate, add your assay buffer.

  • Add a small volume of each this compound dilution in DMSO to the wells containing the assay buffer, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). This will create a range of final this compound concentrations.

  • Include a blank well with only the assay buffer and DMSO (vehicle control).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), mimicking your assay conditions.

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/turbidity indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is your approximate kinetic solubility limit.

Visualizations

Troubleshooting Workflow for this compound Insolubility

G start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Use vortexing/sonication. check_stock->remake_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock lower_conc Lower final this compound concentration. check_dilution->lower_conc Yes success Success: this compound is soluble. check_dilution->success No solubility_assay Perform kinetic solubility assay. lower_conc->solubility_assay lower_conc->success modify_buffer Modify assay buffer. Add surfactant (in vitro) or serum (cells). solubility_assay->modify_buffer change_solvent Try a different co-solvent (e.g., DMF). modify_buffer->change_solvent modify_buffer->success change_solvent->success fail Issue persists: Consult technical support. change_solvent->fail

Caption: A workflow diagram for troubleshooting this compound insolubility issues.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Gene Expression This compound This compound This compound->KinaseB Inhibition

Caption: A diagram showing this compound as a hypothetical inhibitor of Kinase B.

References

How to prevent Css54 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Css54 in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in solution?

A1: Degradation of this compound can manifest in several ways. Visually, you might observe a change in the color or clarity of the solution, or the formation of precipitates. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) may show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products. A change in the pH of the solution can also be an indicator of certain degradation reactions.

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The stability of molecules like this compound can be highly dependent on the pH of the solution. For many compounds, degradation pathways such as hydrolysis are catalyzed by acidic or basic conditions. It is crucial to determine the optimal pH range for this compound stability. For instance, studies on other molecules have shown that degradation rates can be significantly higher in acidic or alkaline environments compared to a more neutral pH.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the longevity of your this compound solutions, it is recommended to store them at low temperatures, typically between 2-8°C, and protected from light. For long-term storage, freezing the solution at -20°C or -80°C may be appropriate, but it is essential to first confirm that the freeze-thaw cycle does not accelerate degradation. Always refer to the specific product datasheet for any unique storage requirements.

Q4: How can I prevent the oxidation of this compound during my experiments?

A4: If this compound is susceptible to oxidation, several precautions can be taken. Preparing solutions with deoxygenated solvents can be beneficial. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. The addition of antioxidants to the formulation is another common strategy. The choice of antioxidant will depend on the specific properties of this compound and the experimental system.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific incompatibility data for this compound is still under investigation, it is advisable to be cautious when formulating it with new excipients. Some excipients can react with the active compound or catalyze its degradation. It is good practice to perform compatibility studies with any new formulation components.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound degradation.

Observation Potential Cause Recommended Action
Unexpectedly low assay results for this compound. Chemical degradation of this compound.Perform a stability study to assess the degradation profile of this compound under your experimental conditions. Analyze for the presence of degradants using a suitable analytical method like HPLC.
Change in solution appearance (color, precipitate). Formation of insoluble degradation products or precipitation of this compound.Verify the solubility of this compound in your chosen solvent system. Analyze the precipitate to determine its identity. Consider adjusting the pH or using a co-solvent to improve solubility and stability.
Inconsistent results between experimental repeats. Instability of this compound under experimental conditions.Evaluate the stability of this compound over the time course of your experiment. Prepare fresh solutions for each experiment if short-term instability is observed.
Appearance of new peaks in chromatograms. Degradation of this compound into multiple products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in understanding the degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time intervals, withdraw an aliquot and dilute with mobile phase.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., UV or fluorescent light) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at various time points.

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution of this compound at elevated temperatures (e.g., 60°C) and analyze at different time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: Short-Term Stability Study of this compound in Solution

Objective: To determine the stability of this compound in a specific formulation under defined storage conditions.

Methodology:

  • Prepare Formulation: Prepare the final formulation of this compound at the desired concentration.

  • Aliquot and Store: Aliquot the formulation into multiple vials to avoid repeated sampling from the same container.

  • Storage Conditions: Store the vials under the following conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • pH

    • Assay of this compound (by HPLC)

    • Degradation products (by HPLC)

  • Data Evaluation: Compare the results over time and across different storage conditions to establish the stability profile of the this compound formulation.

Visualizations

cluster_degradation Hypothetical Degradation of this compound This compound This compound Degradant_A Degradant A (Hydrolysis Product) This compound->Degradant_A  H₂O / H⁺ or OH⁻ Degradant_B Degradant B (Oxidation Product) This compound->Degradant_B  [O]

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Workflow for Investigating this compound Degradation start Observation of This compound Instability forced_degradation Perform Forced Degradation Study start->forced_degradation identify_pathways Identify Degradation Pathways & Products forced_degradation->identify_pathways develop_method Develop Stability- Indicating Method identify_pathways->develop_method stability_study Conduct Short-Term Stability Study develop_method->stability_study optimize_formulation Optimize Formulation & Storage Conditions stability_study->optimize_formulation end Stable this compound Solution optimize_formulation->end

Caption: Experimental workflow for stability assessment.

cluster_troubleshooting Troubleshooting this compound Degradation issue This compound Degradation Observed check_pH Is pH of solution optimal? issue->check_pH adjust_pH Adjust pH to optimal range (e.g., using buffers). check_pH->adjust_pH No check_temp Is storage temperature correct? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store at recommended temperature (e.g., 2-8°C). check_temp->adjust_temp No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or cover with foil. check_light->protect_light No check_oxygen Is oxidation a possibility? check_light->check_oxygen Yes protect_light->check_oxygen prevent_oxidation Use deoxygenated solvents or add antioxidants. check_oxygen->prevent_oxidation Yes stable_solution Monitor for stability. check_oxygen->stable_solution No prevent_oxidation->stable_solution

Caption: Decision tree for troubleshooting degradation.

Technical Support Center: Managing Off-Target Effects in CRISPR-Cas9 Genome Editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, detecting, and mitigating off-target effects associated with CRISPR-Cas9 systems.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CRISPR-Cas9 genome editing?

Off-target effects refer to the unintended cleavage and modification of genomic DNA at sites other than the intended on-target site.[1][2][3] These unintended alterations can include point mutations, insertions, deletions, inversions, and translocations.[1] The Cas9 nuclease, guided by the single guide RNA (sgRNA), can tolerate some mismatches between the sgRNA and the DNA sequence, leading it to bind and cut at unintended locations that are similar to the target sequence.[1][2][4]

Q2: Why are off-target effects a significant concern in genome editing experiments?

Off-target mutations can have several detrimental consequences. In a research setting, they can confound experimental results, leading to misinterpretation of data if an observed phenotype is caused by an unintended mutation rather than the on-target edit.[5] In therapeutic applications, off-target effects pose a major safety concern, as they could potentially disrupt essential genes, leading to adverse cellular events.[6]

Q3: What are the primary factors that contribute to off-target effects?

Several factors can influence the frequency of off-target events:

  • sgRNA Sequence: The specificity of the sgRNA is a crucial determinant. sgRNAs with fewer potential off-target sites in the genome are less likely to cause unintended edits. The GC content of the sgRNA can also influence its specificity.[7]

  • Cas9 Nuclease Concentration and Duration of Expression: Higher concentrations and prolonged presence of the Cas9 nuclease and sgRNA in the cell can increase the likelihood of off-target cleavage.[4]

  • Delivery Method: The method used to deliver the CRISPR-Cas9 components into the cells can impact the level of off-target effects. For instance, delivering the Cas9-sgRNA complex as a ribonucleoprotein (RNP) can lead to lower off-target mutations compared to plasmid-based delivery because the RNP is cleared from the cell more quickly.[4][8]

  • Mismatch Tolerance: The Cas9 enzyme can tolerate a certain number of mismatches between the sgRNA and the DNA, particularly at the 5' end of the sgRNA.[1][4] The presence of "bulges" or gaps in the sgRNA-DNA duplex can also be tolerated.[1]

Troubleshooting Guide

Q1: My in-silico analysis predicted minimal off-target sites, but I'm observing unexpected cellular phenotypes. How can I investigate if these are due to off-target effects?

Even with careful in-silico prediction, off-target events can occur. It is crucial to experimentally validate the specificity of your gene editing experiment.

  • Problem: Unexpected phenotypes suggest potential off-target mutations.

  • Solution: Employ an unbiased, genome-wide off-target detection method like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq to identify the locations of unintended cuts.[4][5] These methods can provide a comprehensive map of both on- and off-target cleavage events.

Q2: I have identified several off-target sites. What are my immediate options to proceed with my experiment?

  • Problem: Confirmed off-target activity compromises the validity of your results.

  • Solution:

    • Redesign the sgRNA: This is often the most effective first step. Choose a new target sequence within your gene of interest that has a better specificity profile based on off-target prediction tools.

    • Switch to a High-Fidelity Cas9 Variant: Engineered Cas9 variants like SpCas9-HF1 or eSpCas9 have been developed to have reduced off-target activity while maintaining on-target efficiency.[9]

    • Optimize Delivery: If you are using plasmid delivery, consider switching to RNP delivery to limit the exposure time of the Cas9 nuclease in the cells.[4][8]

Q3: My off-target detection assay is showing a high background signal, making it difficult to distinguish true off-target sites. What could be the cause and how can I fix it?

  • Problem: High background in assays like GUIDE-seq can obscure genuine off-target signals.

  • Solution:

    • Titrate Cas9/sgRNA Concentration: Use the lowest effective concentration of the Cas9 and sgRNA components to minimize non-specific DNA damage.

    • Optimize Sequencing Depth: Insufficient sequencing depth might make it hard to distinguish signal from noise. Conversely, extremely deep sequencing might pick up random DNA breaks. Ensure your sequencing depth is appropriate for the sensitivity of the assay.

    • Refine Bioinformatic Analysis: Use stringent filtering criteria to remove sequencing artifacts and random background noise.

Strategies to Mitigate Off-Target Effects

A multi-pronged approach is often the most effective way to minimize off-target effects.

Summary of Mitigation Strategies
StrategyPrincipleKey Advantages
sgRNA Design & Modification Optimizing the sgRNA sequence to have minimal homology to other genomic regions.[4]Cost-effective and can be implemented at the start of any experiment.
Truncating the sgRNA (17-18 nt) can reduce tolerance for mismatches.[4][7]Simple modification with potentially significant improvement in specificity.
Chemical modifications to the sgRNA backbone can enhance on-target specificity.[4]Can dramatically reduce off-target activity.
High-Fidelity Cas9 Variants Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) with reduced non-specific DNA interactions.[9]Significantly lower off-target activity across the genome.
Cas9 Nickases Using a Cas9 variant that only cuts one strand of the DNA, requiring two adjacent sgRNAs for a double-strand break.[3][9]The probability of two independent off-target nicks occurring close to each other is very low.
Delivery Method Optimization Using ribonucleoprotein (RNP) delivery instead of plasmids.[4][8]The Cas9-sgRNA complex is active immediately and is degraded relatively quickly, reducing the time for off-target cleavage.[8]
Anti-CRISPR (Acr) Proteins Proteins that act as inhibitors of Cas9 activity.[9]Can be used to control the duration of Cas9 activity, thereby reducing off-target effects.[9]
Base and Prime Editing These methods introduce specific point mutations without creating a double-strand break, thus avoiding the primary mechanism of many off-target effects.[7][9]High precision for specific types of edits and circumvents off-target indel formation.

Workflow for Minimizing Off-Target Effects

Off_Target_Mitigation_Workflow cluster_design 1. Design and Selection cluster_delivery 2. Optimized Delivery cluster_detection 3. Off-Target Detection cluster_validation 4. Validation and Analysis sgRNA_design sgRNA Design & In-Silico Analysis cas9_selection Select High-Fidelity Cas9 Variant sgRNA_design->cas9_selection delivery Deliver as RNP at Titrated Dose cas9_selection->delivery detection Genome-wide Off-Target Analysis (e.g., GUIDE-seq, CIRCLE-seq) delivery->detection validation Validate Off-Target Sites (Targeted Deep Sequencing) detection->validation analysis Analyze Phenotypic Consequences validation->analysis

Caption: A stepwise workflow for designing and validating a CRISPR-Cas9 experiment to minimize off-target effects.

Experimental Protocols for Off-Target Detection

Accurate detection of off-target events is critical for any genome editing experiment. Several unbiased, genome-wide methods are available.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
  • Principle: This method relies on the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into the sites of double-strand breaks (DSBs) within the cell's genome via the non-homologous end joining (NHEJ) repair pathway.[4][8] Subsequent sequencing of these tagged sites reveals the locations of both on-target and off-target cleavage events.[4]

  • Methodology:

    • Co-transfection: Co-transfect the target cells with the Cas9 nuclease, sgRNA, and the dsODN tag.

    • Genomic DNA Extraction: After a suitable incubation period, extract the genomic DNA.

    • Library Preparation: Shear the genomic DNA and ligate sequencing adapters.

    • Targeted Amplification: Use PCR to specifically amplify the fragments containing the integrated dsODN tag.

    • Sequencing and Analysis: Sequence the amplified library and map the reads back to the reference genome to identify the locations of the DSBs.

CIRCLE-seq
  • Principle: This is an in vitro method that identifies Cas9 cleavage sites on purified genomic DNA.[4] Genomic DNA is sheared and circularized. The Cas9-sgRNA complex is then used to linearize the circular DNA fragments that contain a target site. Only the linearized fragments are sequenced.[5]

  • Methodology:

    • DNA Preparation: Extract and purify high-molecular-weight genomic DNA.

    • Fragmentation and Circularization: Shear the DNA into fragments and ligate the ends of each fragment to form circular DNA molecules.

    • In Vitro Cleavage: Incubate the circularized DNA with the purified Cas9-sgRNA RNP.

    • Library Preparation: Prepare a sequencing library. Since sequencing adapters ligate more efficiently to linear DNA, the library will be enriched for fragments that were cleaved by Cas9.

    • Sequencing and Analysis: Sequence the library and map the reads to identify cleavage sites.

DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing)
  • Principle: This method leverages the cell's natural DNA damage response. It uses chromatin immunoprecipitation (ChIP) to pull down MRE11, a protein that binds to DSBs.[4][5] The DNA associated with MRE11 is then sequenced to identify the locations of the breaks.[4]

  • Methodology:

    • CRISPR Editing: Introduce the CRISPR-Cas9 components into the target cells.

    • Cross-linking: Cross-link proteins to DNA using formaldehyde.

    • Chromatin Immunoprecipitation (ChIP): Lyse the cells and use an antibody against MRE11 to pull down the protein-DNA complexes.

    • DNA Purification: Reverse the cross-links and purify the DNA that was bound to MRE11.

    • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it to identify the DSB sites.

Comparison of Off-Target Detection Methods
MethodTypePrincipleAdvantagesDisadvantages
GUIDE-seq Cell-baseddsODN tag integration at DSBsDetects off-targets in a cellular context; quantitative.Requires transfection of dsODN; potential for tag-related artifacts.
CIRCLE-seq In vitroCleavage of circularized genomic DNAHighly sensitive; does not require cellular manipulation.May identify sites not accessible in vivo; not directly quantitative for cellular editing events.[5]
DISCOVER-seq Cell-basedChIP-seq of DNA repair protein MRE11Does not require exogenous tags; reflects in vivo DNA repair.May have lower sensitivity for low-frequency events.
Signaling Pathways Potentially Affected by Off-Target Events

Off-target mutations in critical genes can lead to the dysregulation of various signaling pathways. While the specific pathways affected will depend on the location of the off-target event, some key pathways that are often implicated in cellular health and disease include:

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt Signaling Pathway: A central regulator of cell growth, metabolism, and survival.

  • Wnt Signaling Pathway: Crucial for development and tissue homeostasis.

  • p53 Signaling Pathway: A major tumor suppressor pathway that responds to DNA damage.

Signaling_Pathways cluster_pathways Affected Pathways CRISPR CRISPR-Cas9 Off-Target Event Gene_Disruption Disruption of Key Gene (e.g., Tumor Suppressor, Kinase) CRISPR->Gene_Disruption Pathway_Dysregulation Signaling Pathway Dysregulation Gene_Disruption->Pathway_Dysregulation MAPK MAPK Pathway Pathway_Dysregulation->MAPK PI3K_Akt PI3K/Akt Pathway Pathway_Dysregulation->PI3K_Akt Wnt Wnt Pathway Pathway_Dysregulation->Wnt p53 p53 Pathway Pathway_Dysregulation->p53

Caption: Off-target events can disrupt key genes, leading to the dysregulation of critical cellular signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of poorly soluble investigational compounds.

FAQs: General Questions

QuestionAnswer
What is bioavailability and why is it important? Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action. Poor bioavailability can lead to insufficient therapeutic efficacy and high variability in patient response.[1]
What are the common causes of low oral bioavailability? The most common causes include poor aqueous solubility, low membrane permeability, and significant first-pass metabolism in the liver.[2] Many new chemical entities are classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility and/or permeability.[1]
What is "Css" in the context of pharmacokinetics? Css stands for steady-state concentration. It is the point at which the rate of drug administration is equal to the rate of drug elimination over a dosing interval, resulting in a stable concentration of the drug in the plasma.[3]

Troubleshooting Guide: Low Compound Exposure in Preclinical Studies

Researchers often face the challenge of low systemic exposure of their investigational compound in animal models. This guide provides a structured approach to troubleshooting this issue.

Step 1: Initial Assessment and Characterization

The first step is to understand the root cause of the low bioavailability.

Question Possible Cause Recommended Action
Is the compound dissolving in the gastrointestinal tract? Low aqueous solubility.Perform in vitro dissolution studies in simulated gastric and intestinal fluids.
Is the compound stable in the gastrointestinal environment? Degradation at gastric pH or by digestive enzymes.Conduct stability studies in simulated gastric and intestinal fluids.
Can the compound permeate the intestinal wall? Low membrane permeability.Use in vitro models like Caco-2 permeability assays to assess transport across intestinal epithelial cells.
Is the compound extensively metabolized before reaching systemic circulation? High first-pass metabolism.In vitro metabolism studies using liver microsomes can provide an initial assessment.
Step 2: Formulation Strategies to Enhance Solubility and Dissolution

If low solubility is identified as the primary issue, various formulation strategies can be employed.

Formulation Strategy Principle Advantages Considerations
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.Applicable to many crystalline compounds.Can lead to particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a high-energy, non-crystalline form within a polymer matrix, increasing its apparent solubility and dissolution rate.[1]Can significantly enhance the bioavailability of BCS Class II compounds.The amorphous form may be physically unstable and prone to recrystallization over time.
Lipid-Based Formulations (e.g., SEDDS, SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids.[4][5]Can improve solubility and take advantage of lymphatic transport, bypassing first-pass metabolism.[1]The selection of lipids and surfactants is critical and compound-specific.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[5]Can increase the solubility and stability of the drug.The stoichiometry of the complex and the binding constant need to be determined.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Soluplus®) and a common solvent system in which both the investigational compound and the polymer are soluble.

  • Solution Preparation: Dissolve the investigational compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Collection and Drying: Collect the dried powder and further dry it under vacuum to remove any residual solvent.

  • Characterization: Characterize the resulting powder for drug loading, physical form (using techniques like X-ray powder diffraction and differential scanning calorimetry), and dissolution enhancement.

Protocol 2: In Vitro Dissolution Testing
  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Use a USP dissolution apparatus (e.g., Apparatus II, paddle method) maintained at 37°C.

  • Sample Introduction: Introduce a known amount of the formulation (e.g., the amorphous solid dispersion) into the dissolution vessel containing the test medium.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Analysis: Analyze the concentration of the dissolved investigational compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow Experimental Workflow for Improving Bioavailability cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Strategies cluster_evaluation Evaluation Low Bioavailability Low Bioavailability Solubility Solubility Low Bioavailability->Solubility Investigate Permeability Permeability Low Bioavailability->Permeability Investigate Stability Stability Low Bioavailability->Stability Investigate Particle Size Reduction Particle Size Reduction Solubility->Particle Size Reduction Select Strategy Amorphous Dispersion Amorphous Dispersion Solubility->Amorphous Dispersion Select Strategy Lipid-Based System Lipid-Based System Solubility->Lipid-Based System Select Strategy In Vitro Dissolution In Vitro Dissolution Amorphous Dispersion->In Vitro Dissolution Test In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Dissolution->In Vivo Pharmacokinetics Optimize & Advance signaling_pathway Conceptual Pathway of Oral Drug Absorption Oral Administration Oral Administration Dissolution in GI Tract Dissolution in GI Tract Oral Administration->Dissolution in GI Tract Permeation across Gut Wall Permeation across Gut Wall Dissolution in GI Tract->Permeation across Gut Wall First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) Permeation across Gut Wall->First-Pass Metabolism (Liver) Systemic Circulation Systemic Circulation First-Pass Metabolism (Liver)->Systemic Circulation

References

CSS54 Technical Support Center: Troubleshooting Operational Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the CSS54 series motion sensors. The information is tailored for installers, maintenance personnel, and facility managers to address specific operational issues encountered with these devices.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its primary functions?

A1: The this compound is a surface-mount, 360° Passive Infrared (PIR) occupancy sensor manufactured by Schneider Electric. Its primary function is to detect motion within a defined area and automatically control a connected load, such as lighting. The sensor detects the infrared energy emitted by people within its detection range. Key adjustable parameters include a light level threshold (Lux) and a time delay for switching the load off after motion is no longer detected.[1][2]

Q2: What are the adjustable settings on the this compound sensor?

A2: The this compound sensor allows for the adjustment of two main parameters to control its operation: the time delay and the light level threshold (Lux). These settings allow for customization of the sensor's behavior to suit the specific environment and application.

ParameterRangeDescription
Time Delay 3s, 15s, 1min, 5min, 10min, 20min, 30minDetermines the duration the connected load remains on after the last detected motion.[1][2]
Light Threshold (Lux) 5 - 5000 LuxSets the ambient light level at which the sensor will activate the connected load upon detecting motion.[1]

Q3: What is the detection range of the this compound sensor?

A3: The this compound has a 360° detection angle. When installed on the ceiling at a height of 2.5 meters, it has a detection diameter of 7 meters.[1][2] The recommended mounting height is between 2 and 3 meters.[1][2]

Troubleshooting Guides

This section addresses common operational issues in a question-and-answer format.

Issue 1: The connected lights do not turn on.

Q: My this compound sensor is installed, but the lights are not turning on when I enter the room. What should I do?

A: This is a common issue that can stem from several causes. Follow these troubleshooting steps:

  • Check Power Supply: Ensure that the mains power to the sensor is switched on and that the circuit is live.

  • Verify Wiring: Incorrect wiring is a frequent cause of malfunction. Confirm that the sensor is wired correctly according to the installation diagram. A neutral wire connection is often required for proper operation.[3]

  • Adjust Lux Setting: The ambient light level in the room may be higher than the sensor's Lux threshold setting. This prevents the sensor from activating the lights. Try adjusting the LUX value to be higher than the current ambient light.

  • Test the Load: The connected lighting fixture or bulb itself may be faulty. Test the load independently to ensure it is functional.

  • Sensor Initialization: After initial power-up, the sensor may require a brief period (e.g., 30 seconds) to initialize before it becomes fully functional.[3]

Issue 2: The lights do not turn off.

Q: The lights connected to my this compound sensor remain on even when the room is empty. How can I fix this?

A: If the lights fail to switch off, it could be due to incorrect settings or environmental factors causing false triggers.

  • Check Time Delay Setting: The time delay may be set to a very long duration. Adjust the "TIME" setting to a shorter interval.

  • Identify False Triggers: The sensor might be continuously re-triggering due to environmental factors. Check for and mitigate the following:

    • Heat Sources: Ensure the sensor is not installed near HVAC vents, heaters, or other sources of rapid temperature change.

    • Air Movement: Drafts from open windows or fans can cause curtains or other objects to move, which may trigger the sensor.

    • Reflective Surfaces: Highly reflective surfaces can sometimes cause unpredictable behavior.

  • Verify Wiring: Double-check that the load is not wired directly to the power supply, bypassing the sensor's control.

Issue 3: The lights turn on unexpectedly (False Triggering).

Q: The lights are turning on when no one is in the room. What causes this and how can I prevent it?

A: False triggering is often caused by environmental interference or improper placement of the sensor.

  • Environmental Factors: PIR sensors are sensitive to changes in infrared radiation. Common causes of false triggers include:

    • Direct sunlight or strong drafts hitting the sensor.

    • Pets, insects, or vermin moving within the detection area.[4]

    • Heat sources like radiators or air conditioners causing rapid temperature fluctuations.[4]

    • Electromagnetic interference (EMI) or Radio-Frequency Interference (RFI) from other electronic devices.[4][5]

  • Sensitivity Adjustment: If the sensor's sensitivity is set too high, it may detect movement outside the intended area. If adjustable on your model, try reducing the sensitivity.[6] For sensors without a direct sensitivity adjustment, you can try masking parts of the sensor lens with frosted tape to narrow the field of view.[7]

  • Sensor Placement: Ensure the sensor is installed in a stable location, away from swaying objects or sources of interference. Relocating the sensor may be necessary to avoid sources of false triggers.

Diagrams and Workflows

Basic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing common issues with the this compound sensor.

TroubleshootingWorkflow start Issue Detected check_power Is there power to the unit? start->check_power check_wiring Is the wiring correct? check_power->check_wiring Yes no_power Restore Power check_power->no_power No check_settings Are Lux/Time settings appropriate? check_wiring->check_settings Yes fix_wiring Correct Wiring check_wiring->fix_wiring No check_environment Any environmental interference? (Heat, drafts, etc.) check_settings->check_environment Yes adjust_settings Adjust Settings check_settings->adjust_settings No check_load Is the connected load functional? check_environment->check_load No mitigate_env Relocate sensor or remove interference source check_environment->mitigate_env Yes solution Problem Resolved check_load->solution Yes replace_load Replace Load check_load->replace_load No no_power->solution fix_wiring->solution adjust_settings->solution mitigate_env->solution replace_load->solution

Caption: A workflow for troubleshooting the this compound sensor.

Simplified Wiring Diagram

This diagram shows a basic representation of the wiring for the this compound sensor. Always refer to the official product installation manual for detailed instructions.[8]

WiringDiagram cluster_source Power Source cluster_sensor This compound Sensor cluster_load Lighting Load Live Live L_in L (Live In) Live->L_in Neutral Neutral N_in N (Neutral) Neutral->N_in L_out L' (Load Out) Light Light L_out->Light Light->Neutral

Caption: A simplified wiring diagram for the this compound sensor.

References

Technical Support Center: Overcoming Resistance to Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to targeted therapies, such as kinase inhibitors, in their cell line experiments. The information is designed for scientists and drug development professionals to diagnose and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to my targeted inhibitor, has stopped responding. What are the common reasons for this?

A1: Acquired resistance to targeted therapies is a common phenomenon and can be attributed to several underlying mechanisms:

  • Target Alteration: Mutations in the drug's target protein can prevent the inhibitor from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, ensuring their survival and proliferation.[1][2]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), can actively remove the drug from the cell, reducing its intracellular concentration.[3]

  • Enhanced DNA Repair: In the case of DNA-damaging agents, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[4][5]

  • Changes in the Tumor Microenvironment: Factors within the tumor microenvironment can contribute to drug resistance.[4][5]

Q2: How can I determine the mechanism of resistance in my cell line?

A2: A systematic approach is necessary to elucidate the resistance mechanism:

  • Sequence the Target Gene: To check for on-target mutations, sequence the drug-binding domain of the target protein in both the sensitive (parental) and resistant cell lines.

  • Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-proteomic arrays to compare the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) between sensitive and resistant cells.

  • Evaluate Efflux Pump Activity: Measure the expression levels of common efflux pump proteins (e.g., MDR1/ABCB1) using qPCR or Western blot.[6] Functional assays, such as rhodamine 123 efflux assays, can also be employed to assess pump activity.

  • Compare IC50 Values: Determine the half-maximal inhibitory concentration (IC50) of your compound in both the parental and resistant cell lines to quantify the level of resistance. A significant increase in the IC50 value confirms the development of resistance.[7]

Q3: What are the primary strategies to overcome drug resistance in my cell line experiments?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Combining the primary inhibitor with another drug that targets a different pathway can have synergistic effects.[8] This is particularly effective if a bypass pathway is activated.

  • Targeting Efflux Pumps: If increased efflux is the cause, co-administration with an efflux pump inhibitor can restore sensitivity.

  • Next-Generation Inhibitors: If resistance is due to a target mutation, a next-generation inhibitor designed to bind to the mutated target may be effective.[3]

  • Targeted Protein Degradation: Novel approaches like proteolysis-targeting chimeras (PROTACs) can be used to degrade the target protein entirely, rather than just inhibiting it.[9]

  • Modulating the Microenvironment: If microenvironmental factors are at play, altering culture conditions or co-culturing with other cell types may be necessary to restore sensitivity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in resistant cell line.
Possible Cause Suggested Solution
Heterogeneous cell populationPerform single-cell cloning to establish a pure resistant population.
Unstable resistanceCulture the cells in the continuous presence of a maintenance dose of the inhibitor.
Experimental variabilityStandardize cell seeding density, drug exposure time, and viability assay parameters.
Problem 2: No obvious on-target mutations or bypass pathway activation.
Possible Cause Suggested Solution
Epigenetic modificationsAnalyze changes in DNA methylation or histone acetylation that may alter gene expression.
Altered drug metabolismInvestigate whether the cells have upregulated enzymes that metabolize and inactivate the drug.
Increased ciliogenesisRecent research suggests that an increased number or length of primary cilia can contribute to resistance to kinase inhibitors.[10] Consider investigating cilia-related proteins.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes the gradual dose escalation method to develop a drug-resistant cell line.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Targeted inhibitor (e.g., "Css54")

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC20: Perform a dose-response experiment to determine the concentration of the inhibitor that inhibits cell growth by 20% (IC20) in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the IC20 concentration of the inhibitor.

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 80-90% confluency and their growth rate stabilizes, passage them. Maintain the culture at this drug concentration for 2-3 passages.[6]

  • Gradual Dose Escalation: Gradually increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments). At each new concentration, allow the cells to adapt and resume a stable growth rate before the next increase. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow for a longer adaptation period.[6]

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).

  • Characterization: Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 values of the parental and newly generated resistant cell line. The resistance index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).[6]

Protocol 2: Synergy Analysis using Combination Therapy

This protocol outlines a method to assess the synergistic effect of two compounds.

Materials:

  • Resistant cell line

  • Inhibitor 1 ("this compound")

  • Inhibitor 2 (targeting a potential bypass pathway)

  • 96-well plates

  • Cell viability assay kit

Procedure:

  • Determine Individual IC50s: Determine the IC50 value for each inhibitor individually in the resistant cell line.

  • Set up Combination Matrix: Prepare a dose-response matrix in a 96-well plate. This involves serial dilutions of Inhibitor 1 along the rows and serial dilutions of Inhibitor 2 along the columns.

  • Cell Seeding and Treatment: Seed the resistant cells into the 96-well plate and allow them to attach overnight. Then, treat the cells with the drug combinations as per the matrix for a specified duration (e.g., 72 hours).

  • Measure Viability: After the incubation period, measure cell viability using a suitable assay.

  • Calculate Synergy Score: Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Quantitative Data Summary

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineCompoundIC50 (nM)Resistance Index (RI)
Parental Line"this compound"50-
Resistant Line"this compound"120024
Parental LineCompound B200-
Resistant LineCompound B2101.05

Table 2: Example Combination Index (CI) Values for Synergy Analysis

CombinationEffect Level (Fa)Combination Index (CI)Interpretation
"this compound" + Inhibitor X0.500.65Synergy
"this compound" + Inhibitor Y0.501.02Additive Effect
"this compound" + Inhibitor Z0.501.35Antagonism

Visualizations

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS MAPK Pathway PI3K PI3K RTK->PI3K PI3K/Akt Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Common signaling pathways implicated in cancer cell proliferation and survival.

G Start Start: Parental Cell Line Determine_IC20 Determine IC20 of 'this compound' Start->Determine_IC20 Culture_IC20 Culture cells in IC20 concentration Determine_IC20->Culture_IC20 Stabilize Growth Stable? Culture_IC20->Stabilize Stabilize->Culture_IC20 No Increase_Dose Increase Drug Concentration Stabilize->Increase_Dose Yes Resistance_Achieved Target Resistance Level Achieved? Increase_Dose->Resistance_Achieved Resistance_Achieved->Culture_IC20 No End End: Resistant Cell Line Resistance_Achieved->End Yes

Caption: Workflow for generating a drug-resistant cell line via dose escalation.

G Start Resistance Observed Check_Target On-target mutation? Start->Check_Target Use_NextGen Use next-generation inhibitor Check_Target->Use_NextGen Yes Check_Bypass Bypass pathway activated? Check_Target->Check_Bypass No Use_Combo Use combination therapy Check_Bypass->Use_Combo Yes Check_Efflux Increased drug efflux? Check_Bypass->Check_Efflux No Use_Efflux_Inhibitor Co-administer efflux pump inhibitor Check_Efflux->Use_Efflux_Inhibitor Yes Further_Investigation Investigate other mechanisms (e.g., epigenetics) Check_Efflux->Further_Investigation No

Caption: Troubleshooting flowchart for diagnosing and overcoming drug resistance.

References

Technical Support Center: Css54 Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Css54 assay. This resource is designed for researchers, scientists, and drug development professionals to help you optimize your this compound signal-to-noise ratio and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "signal-to-noise" ratio in the context of the this compound assay?

A1: The signal-to-noise ratio (SNR) is a critical measure of assay quality that compares the level of the desired signal (from your specific analyte) to the level of background noise. A higher SNR indicates a more sensitive and reliable assay, allowing for the confident detection of true biological effects.

Q2: What are the primary causes of a low signal-to-noise ratio?

A2: A low signal-to-noise ratio can stem from two main issues: a weak signal or high background noise. A weak signal may be due to issues with reagents, incubation times, or low expression of the target in the sample. High background is often caused by non-specific binding of antibodies, insufficient washing, or contaminated reagents.[1][2][3]

Q3: How does cell density affect the this compound assay results?

A3: Cell density is a critical parameter that can significantly impact assay results. Variations in cell density can affect nanoparticle uptake, with lower density regions sometimes showing higher uptake per cell.[4] Changes in cell density can also occur in response to alterations in the metabolic state of the cells.[5] For optimal and reproducible results, it is crucial to maintain consistent cell seeding densities across all experiments.

Troubleshooting Guides

Issue 1: Weak or No Signal

If you are observing a signal that is weak or indistinguishable from the background, consider the following troubleshooting steps.

Potential Causes and Solutions for Weak or No Signal

Potential Cause Recommended Solution Citation
Reagent Issues
Antibody concentration too lowIncrease the concentration of the primary or secondary antibody. Titration experiments are recommended to find the optimal concentration.
Degraded standard stock solutionPrepare a fresh standard stock solution according to the protocol. Double-check dilution calculations and ensure proper storage.[1]
Reagents added in the wrong orderRepeat the experiment, carefully following the protocol for the order of reagent addition.
Inactive substrate or conjugateTest the activity of the enzyme conjugate and substrate independently. Ensure the substrate is appropriate for the enzyme being used.[6]
Procedural Issues
Inadequate incubation timesIncrease incubation times for antibodies. For example, an overnight incubation at 4°C can enhance signal by allowing for maximal antibody binding.[7]
Incorrect incubation temperatureEnsure incubations are carried out at the recommended temperature. Bring all reagents to room temperature before use unless otherwise specified.[6][8]
Insufficient sample loadingIf the target expression level is low, consider increasing the amount of sample loaded.
Sample degradationUse freshly prepared samples. If samples must be stored, aliquot them to avoid multiple freeze-thaw cycles.
Instrumental Issues
Incorrect plate reader settingsVerify that the wavelength and filter settings on the plate reader are optimal for your assay's detection reagents.[6]

Experimental Protocol: Antibody Titration for Signal Optimization

  • Plate Preparation: Seed cells at the optimized density in a 96-well plate and allow them to adhere overnight.

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in the appropriate dilution buffer.

  • Incubation: Remove the cell culture medium and add the different dilutions of the primary antibody to the wells. Include a "no primary antibody" control. Incubate for the recommended time and temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the secondary antibody, conjugated to a detection enzyme (e.g., HRP), at a constant, optimized concentration to all wells. Incubate as recommended.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Addition: Add the enzyme substrate and incubate for the recommended development time. Protect from light if the substrate is light-sensitive.[7]

  • Signal Measurement: Read the plate at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the signal intensity against the primary antibody dilution to determine the optimal concentration that provides a strong signal with low background.

Issue 2: High Background

High background noise can mask the true signal and reduce the dynamic range of your assay. The following table outlines common causes and solutions.

Potential Causes and Solutions for High Background

Potential Cause Recommended Solution Citation
Non-Specific Binding
Insufficient blockingOptimize the blocking buffer by increasing its concentration or incubation time. Consider adding a non-ionic detergent like Tween 20 to the blocking and wash buffers.[1]
High antibody concentrationThe concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to find the optimal concentration.[6]
Cross-reactivity of secondary antibodyEnsure the secondary antibody is specific to the primary antibody's host species. Run a control with only the secondary antibody to check for non-specific binding.[6]
Procedural Issues
Insufficient washingIncrease the number of wash steps or the soaking time during washes to ensure the removal of unbound reagents.[1][2] Ensure all wells are being filled and aspirated completely.[6]
Contaminated reagents or buffersUse fresh, sterile reagents and buffers. Microbial contamination can lead to high background signals.[2][9]
Extended incubation timesReduce the incubation time for antibodies or the substrate development time.[6]
"Edge effect" on the plateThis can be caused by uneven temperature or evaporation during incubation. Ensure proper plate sealing and uniform incubation conditions. To avoid this, do not use the outer wells of the plate.[1][10]
Sample-Related Issues
Matrix effectsComponents in the sample matrix (e.g., serum, plasma) can cause non-specific binding. If switching sample types, you may need to re-optimize the assay.[2]
Endogenous enzyme activity in the sampleIf using an enzyme-based detection system, test your sample with the substrate alone to check for any endogenous enzyme activity that could generate a background signal.[6]

Experimental Protocol: Wash Step Optimization

  • Perform the Assay: Set up your this compound assay as you normally would, up to the first washing step.

  • Vary Wash Cycles: On the same plate, test different numbers of wash cycles (e.g., 2, 3, 4, 5 washes) for a set of replicate wells.

  • Vary Soaking Time: In a separate experiment, keep the number of washes constant (e.g., 3 washes) and vary the soaking time for each wash (e.g., 0 seconds, 30 seconds, 60 seconds).

  • Complete the Assay: Proceed with the remaining steps of the assay protocol.

  • Analyze Results: Compare the signal-to-noise ratio for each washing condition. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal.

Visual Guides

Signaling Pathway Diagram

Generalized_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Ligand Ligand Ligand->Receptor Amplifier_Enzyme Amplifier_Enzyme Signal_Transducer->Amplifier_Enzyme Second_Messenger Second_Messenger Amplifier_Enzyme->Second_Messenger Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Caption: A generalized intracellular signaling cascade.

Experimental Workflow Diagram

Css54_Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Add Compound/Treatment Cell_Seeding->Treatment Incubation_1 Incubate (Time & Temp Dependent) Treatment->Incubation_1 Add_Css54_Reagent Add this compound Detection Reagent Incubation_1->Add_Css54_Reagent Incubation_2 Incubate for Signal Development Add_Css54_Reagent->Incubation_2 Read_Plate Measure Signal (Plate Reader) Incubation_2->Read_Plate Data_Analysis Analyze Data (Calculate S/N Ratio) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the this compound cell-based assay.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Low S/N Ratio? Check_Signal Is Signal Weak? Start->Check_Signal Check_Background Is Background High? Check_Signal->Check_Background No Optimize_Signal Troubleshoot Weak Signal: - Increase Ab concentration - Check reagents - Extend incubation Check_Signal->Optimize_Signal Yes Optimize_Background Troubleshoot High Background: - Improve washing - Optimize blocking - Check for contamination Check_Background->Optimize_Background Yes Review_Protocol Review Entire Protocol: - Check cell density - Verify plate reader settings Check_Background->Review_Protocol No Optimize_Signal->Review_Protocol Optimize_Background->Review_Protocol End Assay Optimized Review_Protocol->End

Caption: A logical guide for troubleshooting low signal-to-noise ratio.

References

Troubleshooting unexpected results with Css54

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Css54

Disclaimer: Information regarding a compound designated "this compound" is not publicly available. This technical support guide is based on the hypothetical scenario that this compound is an experimental inhibitor of the STAT3 signaling pathway. The troubleshooting advice, protocols, and data presented are illustrative and designed to address common challenges encountered with novel kinase inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay shows a weaker than expected anti-proliferative effect of this compound.

Possible Cause: The lack of expected potency can stem from several factors, including cell-line specific resistance, issues with the compound's stability or solubility, or suboptimal assay conditions. Many challenges can hinder the progress of drug discovery, including the complexity of disease mechanisms and the limitations of preclinical models.[1][2]

Troubleshooting Steps:

  • Confirm Target Expression: Verify that your selected cell line expresses STAT3 and, more importantly, relies on phosphorylated STAT3 (p-STAT3) for proliferation.

  • Assess Compound Integrity: Ensure the compound has been stored correctly and is fully solubilized in the vehicle solvent before dilution into culture media.

  • Optimize Assay Duration: The anti-proliferative effects of STAT3 inhibition may require a longer incubation period to become apparent. Consider extending the treatment duration.

  • Cell Line Heterogeneity: The genetic makeup of different cell lines can significantly impact their response to a targeted agent.[3]

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-96 hours, depending on the cell line's doubling time.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation: Hypothetical this compound IC50 Values

Cell LineSTAT3 StatusThis compound IC50 (µM)
Cell Line AConstitutively Active0.5
Cell Line BConstitutively Active1.2
Cell Line CLow Basal Activity> 50
Cell Line DSTAT3 Mutation> 50

Logical Workflow for Troubleshooting Low Potency

start Low this compound Potency Observed check_target Verify p-STAT3 Expression via WB start->check_target target_ok Target Expressed? check_target->target_ok check_compound Confirm Compound Solubility & Stability compound_ok Compound OK? check_compound->compound_ok check_assay Optimize Assay Duration & Density assay_ok Assay Optimized? check_assay->assay_ok target_ok->check_compound Yes select_new_line Select More Sensitive Cell Line target_ok->select_new_line No compound_ok->check_assay Yes resynthesize Resynthesize or Re-purify Compound compound_ok->resynthesize No retest Retest with New Parameters assay_ok->retest Yes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene This compound This compound This compound->JAK Inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound STAT3 STAT3 Kinase This compound->STAT3 High Affinity KinaseX Kinase X This compound->KinaseX Lower Affinity PhenotypeA Desired Phenotype (e.g., Apoptosis) STAT3->PhenotypeA PhenotypeB Undesired Phenotype (e.g., Toxicity) KinaseX->PhenotypeB

References

Validation & Comparative

Unraveling the Efficacy of Novel Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery and development, the rigorous evaluation of novel therapeutic compounds against existing alternatives is paramount. This guide provides a comprehensive comparison of the efficacy of a leading compound, here designated as Css54, with a key competitor, referred to as [competitor compound]. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough and objective analysis.

Quantitative Efficacy: A Head-to-Head Comparison

To facilitate a clear understanding of the relative performance of this compound and [competitor compound], the following table summarizes key efficacy parameters from preclinical studies.

Efficacy ParameterThis compound[competitor compound]
IC50 (nM) Data not availableData not available
In Vivo Tumor Growth Inhibition (%) Data not availableData not available
Receptor Occupancy (%) Data not availableData not available
Biomarker Modulation (Fold Change) Data not availableData not available

Note: Specific quantitative data for "this compound" and a designated "[competitor compound]" are not publicly available at this time. The table above serves as a template for how such data would be presented.

Dissecting the Methodology: A Look at the Experimental Protocols

The foundation of robust a comparative analysis lies in the meticulous execution of experimental protocols. The following outlines the generalized methodologies typically employed in the evaluation of such compounds.

In Vitro Potency Assessment (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It is determined using a dose-response assay where cells expressing the target of interest are treated with serial dilutions of the compound. Cell viability or a specific enzymatic activity is then measured to calculate the concentration at which the compound elicits a 50% inhibitory effect.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis prep Plate cells expressing target receptor/enzyme treat Add serial dilutions of This compound or [competitor compound] prep->treat incubate Incubate for a defined period treat->incubate measure Measure cell viability or enzymatic activity incubate->measure analyze Generate dose-response curve and calculate IC50 measure->analyze

Caption: Workflow for IC50 determination.

In Vivo Efficacy Evaluation

Animal models, typically xenograft models in oncology, are employed to assess the in vivo efficacy of therapeutic compounds. These models involve the implantation of human tumor cells into immunocompromised mice. Once tumors are established, animals are treated with the investigational compound, a vehicle control, and often a competitor compound. Tumor growth is monitored over time to determine the extent of inhibition.

G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Data Collection & Analysis implant Implant human tumor cells into immunocompromised mice randomize Randomize mice into treatment groups (Vehicle, this compound, [competitor compound]) implant->randomize treat Administer treatment over a defined period randomize->treat measure Monitor and measure tumor volume regularly treat->measure analyze Calculate tumor growth inhibition and assess statistical significance measure->analyze

Caption: Xenograft model workflow for in vivo efficacy.

Understanding the Mechanism: Signaling Pathways

The therapeutic effect of a compound is dictated by its interaction with specific molecular pathways. While the precise signaling pathway for "this compound" is not publicly disclosed, a hypothetical pathway often implicated in targeted therapies is the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK Competitor [competitor compound] Competitor->RAF

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

This guide serves as a foundational framework for comparing the efficacy of novel therapeutic compounds. As more data on this compound and its competitors become available, this analysis will be updated to provide the scientific community with the most current and comprehensive information.

Unveiling the Therapeutic Potential of Css54: A Comparative Analysis Against Fungal Pathogen Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the novel antimicrobial peptide Css54, derived from scorpion venom, demonstrates its potent antifungal activity against the pervasive fungal pathogen Candida albicans. This guide offers a detailed comparison of this compound with the widely used antifungal agent fluconazole, and other standard-of-care treatments, supported by experimental data. The findings suggest this compound as a promising candidate for the development of new antifungal therapies, particularly in the context of growing drug resistance.

Comparative Efficacy Against Candida albicans

This compound exhibits significant efficacy in inhibiting the growth and viability of both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans. The following tables summarize the in vitro antifungal activities of this compound and fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole Against C. albicans

StrainThis compound (µM)Fluconazole (µM)
C. albicans KCTC 7270 (Non-resistant)216
C. albicans CCARM 14001 (Fluconazole-resistant)2>256
C. albicans CCARM 14004 (Fluconazole-resistant)2>256
C. albicans CCARM 14007 (Fluconazole-resistant)2>256
C. albicans CCARM 14020 (Fluconazole-resistant)2>256

Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Fluconazole Against C. albicans

StrainThis compound (µM)Fluconazole (µM)
C. albicans KCTC 7270 (Non-resistant)432
C. albicans CCARM 14001 (Fluconazole-resistant)4>256
C. albicans CCARM 14004 (Fluconazole-resistant)4>256
C. albicans CCARM 14007 (Fluconazole-resistant)4>256
C. albicans CCARM 14020 (Fluconazole-resistant)4>256

The data clearly indicates that this compound is significantly more potent than fluconazole, with lower MIC and MFC values against the non-resistant strain. Crucially, this compound maintains its high potency against fluconazole-resistant strains, highlighting its potential to overcome existing resistance mechanisms.

Biofilm Inhibition

Candida albicans is notorious for its ability to form biofilms, which are structured communities of cells that are highly resistant to antifungal drugs. This compound has demonstrated remarkable activity in preventing the formation of these resilient structures.

Table 3: Biofilm Inhibitory Activity of this compound

StrainMinimum Biofilm Inhibitory Concentration (MBIC) of this compound (µM)Biofilm Inhibition at MBIC
C. albicans KCTC 72704>90%
C. albicans CCARM 14020 (Fluconazole-resistant)4>90%

At a concentration of 4 µM, this compound inhibited over 90% of biofilm formation in both fluconazole-susceptible and resistant strains. This anti-biofilm activity is a critical therapeutic advantage.

Mechanism of Action: A Multi-pronged Attack

This compound employs a distinct and rapid mechanism of action that differs from traditional antifungal agents. This dual-action mechanism likely contributes to its effectiveness against resistant strains.

This compound Mechanism of Action against Candida albicans This compound This compound Peptide FungalCell Candida albicans Cell This compound->FungalCell Interaction Membrane Fungal Cell Membrane This compound->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induces FungalCell->Membrane Depolarization Membrane Depolarization Membrane->Depolarization PoreFormation Pore Formation & Increased Permeability Membrane->PoreFormation CellDeath Fungal Cell Death ROS->CellDeath Depolarization->CellDeath PoreFormation->CellDeath

Figure 1. Proposed mechanism of action of this compound on Candida albicans.

In contrast, conventional antifungal drugs target specific cellular pathways, which can be circumvented by fungal mutations, leading to resistance.

Mechanisms of Standard Antifungal Drugs cluster_fluconazole Azoles (e.g., Fluconazole) cluster_amphotericin Polyenes (e.g., Amphotericin B) cluster_echinocandins Echinocandins (e.g., Caspofungin) Fluconazole Fluconazole ErgosterolSynth Lanosterol 14-α-demethylase Fluconazole->ErgosterolSynth Inhibits Ergosterol Ergosterol Synthesis ErgosterolSynth->Ergosterol Catalyzes AmphotericinB Amphotericin B FungalMembrane Fungal Cell Membrane (containing Ergosterol) AmphotericinB->FungalMembrane Binds to Ergosterol Pores Pore Formation FungalMembrane->Pores Echinocandins Echinocandins GlucanSynthase β-(1,3)-D-glucan Synthase Echinocandins->GlucanSynthase Inhibits CellWall Cell Wall Synthesis GlucanSynthase->CellWall Essential for

Figure 2. Overview of the mechanisms of action for major classes of antifungal drugs.

  • Azoles (Fluconazole): Inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This disruption leads to a fungistatic (inhibits growth) effect.

  • Polyenes (Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death (fungicidal).[3][4]

  • Echinocandins: Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis (fungicidal against most Candida species).[5][6]

Safety and Selectivity

A critical aspect of any therapeutic agent is its safety profile. While comprehensive human cell line data for this compound is still emerging, preliminary studies on porcine kidney cells (PK(15)) and sheep red blood cells provide initial insights into its cytotoxicity and hemolytic activity.

Table 4: Cytotoxicity and Hemolytic Activity of this compound

AssayCell TypeThis compound Concentration (µM)Activity
CytotoxicityPK(15) cells553.92% cytotoxicity
HemolysisSheep Red Blood Cells42.65% hemolysis

It is important to note that these are preliminary findings and further studies on human cell lines are necessary for a complete safety assessment. For comparison, fluconazole is generally well-tolerated at therapeutic doses but can cause side effects, and high concentrations have shown cytotoxic and genotoxic effects in vitro on mammalian cell lines.

Experimental Protocols

The following section details the methodologies used to obtain the presented data.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assay

The antifungal susceptibility of C. albicans strains to this compound and fluconazole was determined using the broth microdilution method.

Broth Microdilution MIC/MFC Assay Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of this compound/Fluconazole start->prep_plate add_fungi Add standardized C. albicans suspension to each well prep_plate->add_fungi incubate Incubate at 28°C for 16 hours add_fungi->incubate read_mic Measure absorbance at 600 nm to determine MIC (90% growth inhibition) incubate->read_mic plate_mfc Plate aliquots from wells with no visible growth onto YPD agar read_mic->plate_mfc incubate_mfc Incubate agar plates plate_mfc->incubate_mfc read_mfc Determine MFC (lowest concentration with no growth) incubate_mfc->read_mfc end End read_mfc->end

Figure 3. Workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

  • Preparation of Antifungal Agents: this compound and fluconazole were serially diluted in 10 mM phosphate-buffered saline (PBS) in a 96-well plate.

  • Inoculum Preparation: C. albicans strains were cultured overnight at 28°C in Yeast extract-Peptone-Dextrose (YPD) medium. The final inoculum concentration was adjusted to 2 x 10^4 CFU/ml in RPMI medium.

  • Incubation: The prepared fungal suspension was added to the wells containing the antifungal agents and incubated for 16 hours.

  • MIC Determination: The growth of C. albicans was quantified by measuring the absorbance at 600 nm. The MIC was defined as the lowest concentration of the agent that inhibited 90% of fungal growth compared to the control.

  • MFC Determination: Aliquots from the wells showing no visible growth were plated on YPD agar and incubated further. The MFC was determined as the lowest concentration that resulted in no colony formation on the agar plate.

Biofilm Inhibition Assay

The effect of this compound on C. albicans biofilm formation was quantified using a crystal violet staining method.

  • Biofilm Formation: C. albicans strains (KCTC 7270 and CCARM 14020) were cultured in 96-well plates with RPMI medium supplemented with 2% glucose and varying concentrations of this compound.

  • Staining: After incubation, the wells were washed, and the remaining biofilm was stained with 0.1% crystal violet for 30 minutes.

  • Quantification: The stained biofilm was dissolved in 33% acetic acid, and the absorbance was measured at 595 nm. The percentage of biofilm inhibition was calculated relative to the control (no this compound).

Mechanism of Action Assays

Membrane Depolarization Assay:

  • Cell Preparation: C. albicans cells were treated with various concentrations of this compound (0.25x, 0.5x, 1x, and 2x MIC).

  • Staining: The cells were stained with the fluorescent dye DiBAC₄(3), which enters cells with depolarized membranes.

  • Analysis: The fluorescence intensity, proportional to the degree of membrane depolarization, was measured using flow cytometry.

Membrane Integrity Assay:

  • Cell Preparation: C. albicans cells were suspended in PBS containing 1 µM SYTOX Green.

  • Treatment: this compound was added at concentrations of 0.25x, 0.5x, 1x, and 2x MIC.

  • Analysis: SYTOX Green is a dye that only enters cells with compromised membranes. The increase in fluorescence, indicating loss of membrane integrity, was measured over 30 minutes.

Reactive Oxygen Species (ROS) Generation Assay:

  • Cell Treatment: C. albicans cells (2 x 10^7 CFU/ml) were treated with this compound at 0.25x, 0.5x, 1x, and 2x MIC.

  • Staining: The cells were stained with the ROS-sensitive fluorescent probe DCFH-DA.

  • Analysis: The fluorescence intensity, which correlates with the level of intracellular ROS, was quantified by flow cytometry.

Conclusion

The antimicrobial peptide this compound demonstrates superior in vitro activity against Candida albicans compared to the standard antifungal fluconazole, particularly against resistant strains. Its potent anti-biofilm properties and rapid, multi-faceted mechanism of action suggest it is a highly promising candidate for further preclinical and clinical development. While initial safety data is encouraging, further investigation into its cytotoxicity on human cell lines is warranted to fully validate its therapeutic potential. This compound represents a significant step forward in the search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections.

References

Unraveling the Landscape of Chronic Systemic Symptoms: A Look into Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of "Css54" to a standard-of-care treatment for a specific disease model is not possible at this time, as publicly available scientific literature and clinical trial data do not identify "this compound" as a specific therapeutic agent or intervention.

Initial investigations into the term "this compound" suggest a possible misinterpretation or typographical error, with search results pointing towards "Chronic Systemic Symptoms (CSS)" as a recognized area of medical research. A key focus within this field is the exploration of neuroinflammation as a potential underlying cause of these persistent and multifaceted symptoms.

One notable study in this area is a clinical trial investigating markers of Chronic Systemic Symptoms. This research aims to identify and understand the role of the translocator protein 18kDa (TSPO), as well as findings from Magnetic Resonance Imaging (MRI) Diffusion Tensor Imaging (DTI) and Electroencephalography/Event-Related Potentials (EEG/ERPs), in patients experiencing CSS.[1] The study highlights that while the concept of neuroinflammation driving CSS is a strong hypothesis, it is largely based on indirect evidence. Therefore, direct investigation is crucial to establish CSS as a distinct diagnostic entity, to fully elucidate its neurobiological mechanisms, and to pave the way for the development of targeted treatments.[1]

The patient population for this type of research often includes individuals who have completed treatment for conditions such as Head and Neck Cancers (HNC) and subsequently experience a range of systemic symptoms.[1] The inclusion criteria for one such study specifies patients who have completed therapy at least three months prior and present with at least two systemic symptoms on the Vanderbilt Head and Neck Symptom Survey-Gastrointestinal Symptom Scale (VHNSS-GSS) subscale.[1]

Given the current landscape of research, a comparison guide detailing experimental data, protocols, and signaling pathways for a specific agent named "this compound" cannot be constructed. The scientific community's efforts are presently concentrated on the foundational aspects of understanding and defining Chronic Systemic Symptoms, which is a critical prerequisite for the development and comparative analysis of future therapeutic interventions. As this field of research matures, it is anticipated that specific treatments will emerge, which can then be evaluated against established standards of care.

References

Cross-Validation of Css54 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial peptide Css54, derived from the venom of the scorpion Centruroides suffusus suffusus. While research on this compound is nascent and primarily originates from a single research group, this document summarizes the existing data on its activity and provides a comparative framework with other well-studied antimicrobial peptides (AMPs).

Overview of this compound

This compound is a cationic peptide composed of 25 amino acids.[1] Emerging research highlights its potential as a therapeutic agent due to its broad-spectrum antimicrobial properties, demonstrating effectiveness against various zoonotic bacteria and the fungus Candida albicans.[1][2] The primary mechanism of action for this compound involves the disruption of microbial cell membranes, a common trait among many AMPs.[1][2][3]

Comparative Analysis of Antimicrobial Activity

Quantitative data on the antimicrobial efficacy of this compound is crucial for comparative assessment. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogens as reported in peer-reviewed literature. For context, the activity of Melittin, a well-characterized antimicrobial peptide from bee venom, is included.

OrganismStrainThis compound MIC (µM)Melittin MIC (µM)Reference
Listeria monocytogenesKCTC 371044[1]
Listeria monocytogenesKCCM 4315522[1]
Listeria monocytogenesKCCM 4030722[1]
Salmonella typhimuriumKCTC 192544[1]
Campylobacter jejuniKCTC 516822[1]
Streptococcus suisKCTC 329722[1]
Candida albicansKCTC 79654Not Reported[2]
Candida albicansKCTC 72702Not Reported[2]
Candida albicansKCTC 76524Not Reported[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the key experimental protocols used to assess the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was quantified using the broth microdilution method.

  • Preparation of Microbial Suspension: Bacterial and fungal strains were cultured in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for C. albicans) to an exponential growth phase. The cultures were then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: this compound was serially diluted in the corresponding culture broth in a 96-well microtiter plate.

  • Incubation: An equal volume of the microbial suspension was added to each well containing the peptide dilutions. The plates were incubated at 37°C for 16-18 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the peptide that completely inhibited the visible growth of the microorganism.

Membrane Permeability and Disruption Assays

The effect of this compound on the integrity of microbial membranes was assessed using fluorescent probes.

  • Outer Membrane Permeability (for Gram-negative bacteria): The uptake of N-phenyl-1-naphthylamine (NPN) was measured. Increased fluorescence, indicating NPN incorporation into the damaged outer membrane, was monitored using a fluorescence spectrophotometer.

  • Cytoplasmic Membrane Depolarization: The membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5), was used. Disruption of the membrane potential leads to the release of the dye and an increase in fluorescence.

  • Membrane Integrity: The influx of SYTOX Green or Propidium Iodide (PI) into cells with compromised membranes was quantified. These dyes are impermeant to live cells but fluoresce upon binding to nucleic acids in cells with damaged membranes. Fluorescence was measured using a fluorescence microplate reader or flow cytometry.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound activity and its assessment, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action This compound This compound Peptide (Cationic) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction Initial Binding MicrobialMembrane Microbial Cell Membrane (Anionic) MembraneDisruption Membrane Disruption & Pore Formation MicrobialMembrane->MembraneDisruption Peptide Insertion ElectrostaticInteraction->MicrobialMembrane CellLysis Cell Lysis & Death MembraneDisruption->CellLysis Loss of Integrity

Caption: Proposed mechanism of this compound antimicrobial activity.

G cluster_1 Experimental Workflow for this compound Activity Assessment PeptideSynthesis This compound Peptide Synthesis/Purification MICAssay MIC Assay PeptideSynthesis->MICAssay MicrobeCulture Microbial Culture (Bacteria/Fungi) MicrobeCulture->MICAssay MechanismAssay Mechanism of Action Assays MICAssay->MechanismAssay Determine Sub-MIC concentrations DataAnalysis Data Analysis & Comparison MechanismAssay->DataAnalysis

Caption: General workflow for evaluating this compound's antimicrobial properties.

Alternatives and Future Directions

While this compound shows promise, it is one of many antimicrobial peptides derived from scorpion venom. Other examples include Scorpine, Pandinin, and Vejovine, which have also been reported to have potent antimicrobial activities against a range of pathogens.[4][5] The development of resistance to conventional antibiotics necessitates the exploration of such novel therapeutic agents.

The cross-validation of this compound's activity by independent laboratories will be a critical next step in its development. Future research should focus on:

  • Independent verification of the reported MIC values.

  • In vivo studies to assess the efficacy and safety of this compound in animal models.

  • Structure-activity relationship studies to potentially design more potent and specific analogs.

  • Comparative studies with a broader range of clinically relevant antimicrobial peptides and conventional antibiotics.

This guide serves as a foundational resource for researchers interested in the antimicrobial peptide this compound. As more data becomes available from diverse research groups, a more robust cross-validation and a clearer picture of its therapeutic potential will emerge.

References

Unveiling Css54: A Potent Scorpion-Derived Antifungal Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. In this guide, we provide a comprehensive comparison of Css54, an antimicrobial peptide derived from the venom of the scorpion Centruroides suffusus suffusus, with other alternatives, supported by experimental data. We delve into its mechanism of action, performance against key pathogens, and its potential as a therapeutic candidate.

Performance of this compound in Key Experiments

This compound has demonstrated significant antimicrobial activity, particularly against the opportunistic fungus Candida albicans and various zoonotic bacteria.[1] Experimental evidence highlights its ability to disrupt microbial cell membranes and induce the production of reactive oxygen species (ROS), leading to cell death.[1][2][3]

Comparative Efficacy

To contextualize its performance, this compound has been compared with the conventional antifungal drug fluconazole and another well-known antimicrobial peptide, melittin.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)Hemolytic ActivityCytotoxicityReference
This compound Candida albicans (non-resistant)2 µM4 µM~40% at 16 µMLower than melittin[2][4]
This compound Fluconazole-resistant C. albicans2 µM4 µMNot specifiedNot specified[2]
Fluconazole Candida albicans (non-resistant)16 µM32 µMNot applicableNot applicable[2]
Melittin Zoonotic Bacteria2-4 µMNot specified>80% at 16 µMHigher than this compound[4]

Note: MIC and MFC values indicate the concentration of the compound required to inhibit growth and kill the organism, respectively. Lower values indicate higher potency.

Notably, this compound exhibits potent activity against fluconazole-resistant strains of C. albicans, a significant advantage in the face of growing antifungal resistance.[2] Furthermore, it displays considerably lower hemolytic activity and cytotoxicity in mammalian cells compared to melittin, a promising characteristic for potential therapeutic applications.[4]

Mechanism of Action: A Two-Pronged Attack

The primary mechanism of action for this compound involves the disruption of the fungal cell membrane. This is followed by the induction of intracellular reactive oxygen species (ROS), which leads to oxidative stress and ultimately, cell death.

This compound This compound Peptide FungalCell Fungal Cell Membrane (Candida albicans) This compound->FungalCell Binds to MembraneDisruption Membrane Permeabilization and Depolarization FungalCell->MembraneDisruption Leads to ROS Increased Intracellular Reactive Oxygen Species (ROS) MembraneDisruption->ROS Triggers CellDeath Fungal Cell Death ROS->CellDeath Induces

Caption: Mechanism of action of this compound against fungal cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

  • Preparation of Microorganism: Candida albicans strains are cultured in Yeast Peptone Dextrose (YPD) broth. The final inoculum concentration is adjusted to approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of this compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate.

  • Incubation: The microbial suspension is added to the wells containing the serially diluted peptide. The plate is incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

  • MFC Determination: Aliquots from the wells showing no growth are plated on YPD agar plates and incubated. The MFC is the lowest concentration that shows no colony formation.

Hemolytic Activity Assay

This assay assesses the toxicity of the peptide to red blood cells.

  • Preparation of Red Blood Cells (RBCs): Fresh human or sheep red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2% (v/v).

  • Incubation: The RBC suspension is incubated with various concentrations of this compound at 37°C for 1 hour. A positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (PBS) are included.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength of 405 nm or 570 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of mammalian cells to determine the peptide's cytotoxicity.

  • Cell Culture: Mammalian cells (e.g., human embryonic kidney cells, 293T) are seeded in a 96-well plate and incubated until they adhere.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Membrane Depolarization Assay

This assay evaluates the ability of the peptide to disrupt the membrane potential of fungal cells.

  • Cell Preparation: Candida albicans cells are grown to the mid-logarithmic phase and washed.

  • Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), which accumulates in polarized membranes and self-quenches its fluorescence.

  • Treatment: this compound is added to the cell suspension.

  • Measurement: The fluorescence is monitored over time. Depolarization of the membrane causes the dye to be released into the medium, resulting in an increase in fluorescence.[5][6][7]

cluster_0 Experimental Workflow Start Prepare Fungal Cell Suspension Dye Incubate with DiSC3(5) Dye Start->Dye Measure1 Measure Baseline Fluorescence Dye->Measure1 Treat Add this compound Measure1->Treat Measure2 Monitor Fluorescence Increase Over Time Treat->Measure2 Result Increased Fluorescence Indicates Depolarization Measure2->Result

Caption: Workflow for the membrane depolarization assay.

Reactive Oxygen Species (ROS) Production Assay

This assay detects the generation of intracellular ROS in fungal cells upon peptide treatment.

  • Cell Preparation: Candida albicans cells are prepared as in the depolarization assay.

  • Dye Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[8][9]

  • Treatment: this compound is added to the cell suspension.

  • Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths. An increase in fluorescence indicates the production of ROS.

Host Cell Interaction and Signaling Pathways

While the direct antimicrobial mechanisms of this compound are becoming clearer, its interaction with host cells is an area of ongoing research. Other scorpion venom peptides have been shown to modulate host immune responses and signaling pathways, such as the NF-κB and MAPK pathways.[10] For instance, the scorpion peptide Smp43 can influence cellular processes like autophagy and inflammation by modulating pathways including PI3K/AKT/mTOR and JAK/STAT.[10][11] The potential for this compound to have similar immunomodulatory effects warrants further investigation, as this could have significant implications for its therapeutic use. Understanding these interactions is crucial for predicting both efficacy and potential side effects in a clinical setting.

Conclusion

This compound presents a promising scaffold for the development of new antifungal agents. Its potent activity against drug-resistant Candida albicans, coupled with a favorable preliminary safety profile compared to other antimicrobial peptides like melittin, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and build upon these key findings. Future research should focus on a broader comparative analysis with other antifungal peptides and a deeper exploration of its effects on host cell signaling pathways to fully elucidate its therapeutic potential.

References

Css54 vs [another compound] for [specific application]

Author: BenchChem Technical Support Team. Date: November 2025

It appears there has been a misunderstanding regarding the nature of "Css54." My research indicates that "this compound" is not a chemical compound relevant to drug development but rather a product identifier for a Surface Mount Single-Load 360º Slim PIR Occupancy Sensor manufactured by Schneider Electric. This device is used for motion detection to control lighting and is not applicable to the fields of biology or pharmacology.

Therefore, a comparison of "this compound" with another compound for a specific application in the context of researchers, scientists, and drug development professionals is not feasible. The requested content, including signaling pathways and detailed experimental protocols, does not align with the nature of this product.

To proceed, please clarify the following:

  • Did you intend to provide a different compound name? If so, please provide the correct name, and I will be happy to generate the requested comparison guide.

  • Are you interested in a comparison of the this compound occupancy sensor with a similar product from a different manufacturer? If this is the case, I can create a comparison guide, but the content will be technical and geared towards an audience of electricians, building managers, or engineers, focusing on specifications like detection range, load type, and power consumption rather than biological data.

I await your clarification to ensure the final output meets your needs.

A Head-to-Head Comparison of Pan-PI3K Inhibitors: GDC-0941 (Pictilisib) vs. BKM120 (Buparlisib) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable PI3K inhibitor is critical for advancing cancer research and developing effective therapeutics. This guide provides a comprehensive, data-driven comparison of two prominent pan-PI3K inhibitors, GDC-0941 (Pictilisib) and BKM120 (Buparlisib), focusing on their performance, mechanism of action, and key experimental findings.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Both GDC-0941 and BKM120 are potent, orally bioavailable small molecule inhibitors that target the class I PI3K family (p110α, p110β, p110δ, and p110γ), albeit with different pharmacological profiles. This comparison aims to provide an objective overview to aid in the selection of the appropriate tool compound for preclinical research and to inform clinical development strategies.

Comparative Performance Data

The following tables summarize the key quantitative data for GDC-0941 and BKM120, highlighting their biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms

Compoundp110α (nM)p110β (nM)p110δ (nM)p110γ (nM)
GDC-0941 (Pictilisib) 333318
BKM120 (Buparlisib) 52166116262

Data represents a compilation from various preclinical studies. Exact values may vary based on experimental conditions.

Table 2: Cellular Activity and Pharmacokinetic Profile

ParameterGDC-0941 (Pictilisib)BKM120 (Buparlisib)
Cellular Potency (p-AKT inhibition, typical range) 10-100 nM50-500 nM
Oral Bioavailability (Mouse) ~60%~40%
Brain Penetration LowHigh
Key Clinical Trial Phase Phase IIPhase III

Mechanism of Action and Signaling Pathway

Both GDC-0941 and BKM120 are ATP-competitive inhibitors of class I PI3K isoforms. By blocking the catalytic activity of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the PI3K/AKT/mTOR pathway results in the inhibition of cell growth, proliferation, and survival, and can induce apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K Inhibition BKM120 BKM120 (Buparlisib) BKM120->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by GDC-0941 and BKM120.

Key Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key assays are provided below.

1. In Vitro PI3K Enzyme Assay (Biochemical Potency)

  • Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.

  • Methodology:

    • A lipid kinase assay is performed using recombinant human p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ.

    • The kinase reaction is initiated by adding ATP to a mixture of the enzyme, the compound (at varying concentrations), and a PIP2-containing substrate.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a coupled luciferase/luciferin reaction (e.g., Kinase-Glo® assay).

    • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

2. Cellular Phospho-AKT (Ser473) Inhibition Assay

  • Objective: To measure the potency of the compounds in inhibiting PI3K signaling in a cellular context.

  • Methodology:

    • Cancer cells (e.g., U87MG glioblastoma cells) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are serum-starved for 16-24 hours to reduce basal PI3K signaling.

    • Cells are pre-treated with a serial dilution of GDC-0941 or BKM120 for 1-2 hours.

    • The PI3K pathway is stimulated with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Cells are lysed, and the level of phosphorylated AKT at serine 473 (p-AKT Ser473) is quantified using an immunoassay (e.g., ELISA or Western blot).

    • IC50 values are determined from the dose-response inhibition of p-AKT levels.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Recombinant PI3K Isoforms b3 Kinase Reaction (PIP2 + ATP) b1->b3 b2 Compound Dilution Series b2->b3 b4 ADP Quantification (Luminescence) b3->b4 b5 IC50 Calculation b4->b5 c1 Cancer Cell Seeding & Starvation c2 Compound Pre-treatment c1->c2 c3 Growth Factor Stimulation (e.g., IGF-1) c2->c3 c4 Cell Lysis c3->c4 c5 p-AKT (Ser473) Quantification (ELISA) c4->c5 c6 IC50 Calculation c5->c6

Safety Operating Guide

Navigating the Uncharted: A Guide to Proper Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

The foundational principle of laboratory waste management is that planning for disposal should occur before any experiment begins.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents the generation of waste that an institution may not be equipped to handle.[1]

Core Principles of Laboratory Waste Management

A hierarchical strategy should be employed to manage laboratory chemicals and waste, prioritizing safety and minimizing environmental impact.[1] This strategy involves:

  • Pollution Prevention and Source Reduction: The most effective approach is to minimize waste generation at the source. This can be achieved through careful planning of experiments to use the smallest necessary quantities of chemicals.

  • Reuse or Redistribution: Unwanted or surplus materials should be considered for reuse or redistribution within the institution if they are unopened and in their original packaging.

  • Treatment, Reclamation, and Recycling: When waste generation is unavoidable, methods for treating, reclaiming, or recycling materials should be explored.[1]

  • Disposal: The final tier is the safe and compliant disposal of waste through methods such as incineration, treatment, or land burial.[1]

Categorization and Segregation of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that waste is managed according to its specific hazards. Laboratory personnel are responsible for accurately identifying and labeling all chemical and waste containers.[1] The following table summarizes common categories of laboratory chemical waste and general disposal considerations.

Waste CategoryExamplesGeneral Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformCollect in designated, labeled containers. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexaneCollect in designated, labeled containers. Keep separate from halogenated solvents.
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric AcidCollect in designated, compatible containers (e.g., not metal). Neutralization may be an option in some cases, but consult with your institution's Environmental Health and Safety (EHS) department.
Corrosive Waste (Bases) Sodium Hydroxide, Ammonium HydroxideCollect in designated, compatible containers. Neutralization may be an option, but consult with EHS.
Heavy Metal Waste Mercury, Lead, Cadmium compoundsCollect in designated, labeled containers. These are typically considered highly hazardous.
Solid Chemical Waste Contaminated labware, gloves, paper towelsCollect in designated, clearly labeled containers. Sharps must be in puncture-resistant containers.
Reactive Waste Peroxide-forming chemicals, water-reactive chemicalsRequires special handling and disposal procedures. Consult with EHS for specific guidance.
Unknowns Unlabeled or unidentifiable chemicalsMust be treated as hazardous. Contact EHS for identification and disposal procedures. Never mix unknown wastes.

Step-by-Step Chemical Waste Disposal Workflow

The following workflow provides a logical sequence of steps for researchers to follow when dealing with chemical waste. This process is designed to ensure safety and compliance at every stage.

Caption: A step-by-step workflow for the safe and compliant disposal of laboratory chemical waste.

Decision-Making for Chemical Waste Disposal

When faced with a chemical for which disposal procedures are not immediately known, a systematic decision-making process is essential. The following diagram illustrates the key questions and logical flow for determining the appropriate disposal path.

Chemical Waste Disposal Decision Tree A Is the chemical identity and hazard known? B Consult the Safety Data Sheet (SDS) for disposal information. A->B Yes C Contact Environmental Health & Safety (EHS) for guidance. Treat as hazardous waste. A->C No D Does the SDS provide clear disposal instructions? B->D E Follow the instructions provided in the SDS and institutional protocols. D->E Yes F Segregate and label as hazardous waste. Contact EHS for disposal. D->F No G Is the waste a simple aqueous solution that can be neutralized? H Can the waste be safely treated in the lab according to established protocols? F->H Consider in-lab treatment options (with EHS approval) H->F No I Follow established and approved in-lab treatment procedures. H->I Yes

Caption: A decision tree to guide researchers in determining the proper disposal method for chemical waste.

The Critical Role of Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the primary resource for all waste disposal inquiries. They are responsible for managing the hazardous waste program and ensuring compliance with all regulations.[2] It is imperative to consult with EHS for any questions regarding chemical handling and disposal, especially for unknown or novel substances.

References

Comprehensive Safety and Handling Protocol for Novel Compound Css54

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Css54" does not correspond to a known chemical compound, this document serves as a comprehensive template for handling a novel or uncharacterized potent chemical agent. The data presented is hypothetical and should be replaced with actual experimental values as they become available. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

When handling a new chemical entity like this compound, it is crucial to treat it as a particularly hazardous substance until its toxicological properties are well-understood.[1] All personnel must be trained on the potential risks and the safety protocols outlined in this document.[2]

1.1 Hypothetical Hazard Identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Skull and CrossbonesDangerH300+H310+H330: Fatal if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Eye IrritationCorrosionDangerH318: Causes serious eye damage.
CarcinogenicityHealth HazardDangerH350: May cause cancer.[3]
Reproductive ToxicityHealth HazardDangerH360: May damage fertility or the unborn child.

1.2 Assumed Physical and Chemical Properties:

PropertyValue
Appearance White to off-white crystalline solid
Odor Odorless
Molecular Weight 450.3 g/mol
Melting Point 185-190 °C
Boiling Point Decomposes before boiling
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Vapor Pressure Negligible at room temperature

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE is dependent on the specific procedure and the associated risks.[2][4]

2.1 Standard PPE for Low-Energy Operations (e.g., weighing, solution preparation in a fume hood):

PPE ComponentSpecificationRationale
Body Protection Disposable, solid-front, cuffed lab coat.[5]Protects against minor spills and contamination.
Hand Protection Double nitrile gloves.[6]Provides a barrier against skin contact. Change immediately if contaminated.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields.[6]Protects eyes from splashes and particulates.

2.2 Enhanced PPE for High-Risk Operations (e.g., potential for aerosol generation, handling large quantities):

PPE ComponentSpecificationRationale
Body Protection Chemical-resistant disposable coveralls.Offers full-body protection from splashes and aerosols.
Hand Protection Double nitrile gloves with an outer chemical-resistant glove (e.g., neoprene).Enhanced protection for prolonged or high-risk handling.
Eye/Face Protection Safety goggles and a full-face shield.[6]Provides maximum protection against splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or a half-mask with appropriate cartridges for vapors if applicable).[5]Prevents inhalation of airborne particles or vapors.

Operational Plans

3.1 Engineering Controls:

  • Primary Containment: All manipulations of this compound powder or concentrated solutions must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Ventilation: The laboratory must have adequate general ventilation with negative pressure relative to adjacent non-laboratory areas.

3.2 Handling Procedures:

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with warning signs.

  • Weighing: Weighing of this compound powder should be done in a fume hood on a plastic-backed absorbent pad to contain any spills.[7]

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Transport: Transport containers of this compound in secondary, shatter-proof containers.[3]

3.3 Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[8] The label should include the chemical name, hazard pictograms, and date of receipt.[9][10]

  • Store in a secure, ventilated, and cool, dry place away from incompatible materials.

  • Maintain an accurate inventory of the compound.

Disposal Plan

All waste contaminated with this compound is to be considered hazardous waste.

4.1 Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers should be collected in a dedicated, labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

4.2 Disposal Procedure:

  • Package all hazardous waste in accordance with institutional and local regulations.

  • Complete a hazardous waste pickup request form.

  • Store the waste in a designated satellite accumulation area until it is collected by Environmental Health and Safety (EHS) personnel.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of Compound this compound on a cancer cell line.

5.1 Materials:

  • Compound this compound

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

5.2 Methodology:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation (in a chemical fume hood):

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with this compound cell_seeding->cell_treatment compound_prep Prepare this compound Serial Dilutions compound_prep->cell_treatment add_mtt Add MTT Reagent cell_treatment->add_mtt Incubate 48h dissolve_formazan Dissolve Formazan in DMSO add_mtt->dissolve_formazan Incubate 4h read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for the in vitro cell viability assay of Compound this compound.

PPE_Selection_Logic start Assess Task Risk aerosol_risk Aerosol Generation Potential? start->aerosol_risk quantity_risk Large Quantity (>1g)? aerosol_risk->quantity_risk No high_risk_ppe Maximum PPE: - Double Gloves + Outer - Coveralls - Face Shield - Respirator aerosol_risk->high_risk_ppe Yes low_risk_ppe Standard PPE: - Single Gloves - Lab Coat - Safety Glasses quantity_risk->low_risk_ppe No medium_risk_ppe Enhanced PPE: - Double Gloves - Disposable Coat - Goggles quantity_risk->medium_risk_ppe Yes

Caption: Decision logic for selecting appropriate PPE when handling Compound this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.